Dibenzyl trisulfide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(benzyltrisulfanyl)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMWYANCHMSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSSSCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215247 | |
| Record name | Trisulfide, bis(phenylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-73-8 | |
| Record name | Dibenzyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisulfide, bis(phenylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dibenzyl Trisulfide: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dibenzyl trisulfide (DTS), a sulfur-containing natural product of significant interest for its therapeutic potential. The document details its primary natural source, comprehensive protocols for its isolation and purification, quantitative data on yields, and an examination of its mechanism of action through key signaling pathways.
Natural Source of this compound
The principal natural source of this compound is the plant Petiveria alliacea L., commonly known as guinea hen weed or anamu[1][2][3][4][5][6]. This perennial shrub, native to tropical regions, has a history of use in traditional medicine for various ailments, including cancer and inflammatory conditions[2]. DTS is a major active phytochemical in P. alliacea and is believed to be responsible for many of its medicinal properties[5]. The compound is found in various parts of the plant, including the leaves and roots[2].
Isolation and Purification of this compound
The isolation of this compound from Petiveria alliacea involves solvent extraction followed by chromatographic purification.
A standard method for extracting DTS from P. alliacea involves solvent extraction of the dried and pulverized plant material.
Materials and Reagents:
-
Dried and pulverized leaves of Petiveria alliacea
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Filter paper
Procedure:
-
The dried and pulverized leaves of P. alliacea are subjected to extraction with methanol at room temperature for 48 hours[3].
-
Alternatively, ethyl acetate can be used for extraction under the same conditions[3].
-
Following the extraction period, the solution is filtered to remove solid plant material[3].
-
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract[3].
The crude extract obtained from the initial solvent extraction is a complex mixture of phytochemicals. Further purification is required to isolate this compound. Silica (B1680970) gel column chromatography is a standard and effective method for this purpose.
Materials and Reagents:
-
Crude methanol or ethyl acetate extract of P. alliacea
-
Silica gel (for column chromatography)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in hexane.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase (hexane) and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient might be:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Monitoring: The separation is monitored by thin-layer chromatography (TLC) of the collected fractions. Fractions containing the same compound (as determined by their TLC profile) are pooled.
-
Isolation of DTS: this compound, being a relatively nonpolar compound, is expected to elute with a low to moderate polarity mobile phase. The fractions containing pure DTS are combined.
-
Solvent Evaporation: The solvent is evaporated from the pooled fractions containing pure DTS to yield the isolated compound.
-
Purity Confirmation: The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The yield of this compound can vary depending on the plant part, the extraction solvent, and the specific protocol used.
Table 1: Yield of Crude Extracts from Petiveria alliacea Leaves
| Extraction Solvent | Yield of Crude Extract (%) | Reference |
| Methanol | 4.646 | [3] |
| Ethyl Acetate | 0.370 | [3] |
Table 2: this compound Content in Petiveria alliacea Extracts
| Plant Material/Extract Type | This compound Content (% w/w) | Reference |
| Ethanolic Extract (unspecified parts) | 0.2 | [2] |
| Aqueous Extract (unspecified parts) | 0.06 | [2] |
| Somatic Embryo Extract (Ethanol) | 0.16 (w/v) | [7] |
| Rhizogenic/Embryogenic Callus (Ethanol) | 0.0055 (w/v) | [7] |
Visualization of Experimental Workflow and Signaling Pathway
The following diagram illustrates the general workflow for the isolation and purification of this compound from Petiveria alliacea.
This compound has been shown to exert its biological effects, particularly its anti-cancer activity, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][4][6]. DTS leads to the hyper-phosphorylation of ERK1 and ERK2, which is a critical event in its mechanism of action[4][6].
Conclusion
This compound, isolated from Petiveria alliacea, demonstrates significant potential as a therapeutic agent. This guide provides researchers and drug development professionals with foundational knowledge on its natural sourcing and detailed methodologies for its isolation and purification. The elucidation of its mechanism of action, particularly its impact on the MAPK/ERK signaling pathway, opens avenues for further investigation into its application in oncology and other therapeutic areas. The provided protocols and data serve as a valuable resource for the continued exploration of this promising natural compound.
References
- 1. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paperso.journal7publish.com [paperso.journal7publish.com]
- 4. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Critical Review of the Therapeutic Potential of Dibenzyl Trisulphide Isolated from Petiveria alliacea L (Guinea hen weed, anamu) | West Indian Medical Journal [mona.uwi.edu]
- 7. Biosynthesis of this compound (DTS) from somatic embryos and rhizogenous/embryogenic callus derived from Guinea hen weed (Petiveria alliacea L.) leaf explants | Semantic Scholar [semanticscholar.org]
Unveiling the Pharmacological Potential of Petiveria alliacea: A Technical Guide to its Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petiveria alliacea L. (Phytolaccaceae), commonly known as anamu, guinea hen weed, or mucura, is a perennial shrub native to the tropical regions of the Americas and Africa. For centuries, it has been a cornerstone of traditional medicine for treating a wide range of ailments, including inflammatory conditions, infections, pain, and cancer.[1][2] Modern scientific investigation has begun to validate these ethnobotanical uses, revealing a complex phytochemical profile rich in bioactive secondary metabolites. This technical guide provides an in-depth overview of the core secondary metabolites of P. alliacea, focusing on their quantitative analysis, the experimental protocols for their study, and their impact on key signaling pathways.
Core Secondary Metabolites
Petiveria alliacea is a rich source of a diverse array of secondary metabolites, primarily categorized as sulfur-containing compounds, flavonoids, triterpenes, and steroids. These compounds are believed to be responsible for the plant's distinct garlic-like odor and its wide spectrum of pharmacological activities.[3][4]
Sulfur-Containing Compounds
A hallmark of P. alliacea is its unique profile of organosulfur compounds, which are thought to be major contributors to its medicinal properties.[4] These include thiosulfinates, polysulfides, and S-oxide derivatives of thio-aldehydes. The most notable among these are dibenzyl trisulfide (DTS), dibenzyl disulfide (DDS), and (Z)-thiobenzaldehyde S-oxide, the plant's lachrymatory principle.[4][5] These compounds have demonstrated significant antimicrobial and cytotoxic activities.[4]
Flavonoids
Several flavonoids have been isolated from P. alliacea, including astilbin (B1665800), myricitrin, and engeletin (B1671289).[5] These phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. Quantitative analysis of these flavonoids is crucial for the standardization of P. alliacea extracts for medicinal use.
Triterpenes and Steroids
The plant also contains various triterpenes, such as α-friedelinol, and steroids like daucosterol.[5] While less studied than the sulfur compounds and flavonoids, these metabolites may also contribute to the overall therapeutic effects of P. alliacea extracts.
Quantitative Analysis of Secondary Metabolites
The quantification of bioactive compounds is essential for quality control and for establishing dose-response relationships in pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques used for the quantitative analysis of P. alliacea's secondary metabolites.
Table 1: Quantitative Analysis of Flavonoids in Petiveria alliacea Aerial Parts [1]
| Compound | Method | Concentration (µg/mL in crude extract) |
| Astilbin | HPLC-DAD | 0.87 |
| Engeletin | HPLC-DAD | 0.52 |
Table 2: Cytotoxicity of Petiveria alliacea Ethyl Acetate Soluble Fraction (F4) against Tumor Cell Lines [5]
| Cell Line | Cell Type | IC50 (µg/mL) |
| A375 | Human Melanoma | 35.2 ± 1.35 |
| Mel Rel | Human Melanoma | Not specified |
| K562 | Human Myeloid Leukemia | 32.0 ± 1.64 |
| NB-4 | Human Myeloid Leukemia | 45.0 ± 2.0 |
| 4T1 | Murine Breast Adenocarcinoma | 29.3 |
Table 3: Immunomodulatory Effects of Petiveria alliacea Aqueous Fraction on Human Dendritic Cells [6]
| Cytokine | Concentration (pg/mL) - 24h treatment | Concentration (pg/mL) - 48h treatment |
| IL-1β | ~150 | ~200 |
| IL-6 | ~6000 | ~8000 |
| IL-8 | ~15000 | ~20000 |
| IL-10 | ~100 | ~150 |
| IL-12p70 | ~50 | ~75 |
| TNF-α | ~2000 | ~2500 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline key experimental protocols for the study of Petiveria alliacea secondary metabolites.
Extraction of Secondary Metabolites from Plant Material
Objective: To obtain a crude extract rich in secondary metabolites from P. alliacea leaves and stems.[5]
Protocol:
-
Dry and grind 300 g of P. alliacea leaves and stems.
-
Perform extraction under reflux at 60°C with 1.5 L of 96% ethanol (B145695) for 3 hours.
-
Filter the ethanol extract and evaporate it to half its original volume.
-
Add an equal volume of water to the concentrated extract and heat at 65°C for 20 minutes to induce flocculation.
-
Filter the aqueous solution to remove precipitated material.
-
The resulting filtrate is the crude extract ready for further fractionation or analysis.
Quantification of Flavonoids by HPLC-DAD
Objective: To quantify the concentration of astilbin and engeletin in a P. alliacea extract.[1]
Protocol:
-
Chromatographic Conditions:
-
Column: Phenomenex Luna ODS.
-
Mobile Phase: A binary gradient of water with 0.1% acetic acid (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program:
-
16% to 21% B over 15 minutes.
-
21% to 40% B over 20 minutes.
-
40% to 100% B over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
-
Sample Preparation: Prepare a standard crude extract of P. alliacea aerial parts.
-
Analysis: Inject 20 µL of the sample into the HPLC system and record the chromatogram.
-
Quantification: Use a validated calibration curve for astilbin and engeletin to determine their concentrations in the extract.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of P. alliacea extracts or fractions on cancer cell lines.[5]
Protocol:
-
Seed tumor cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of the P. alliacea fraction (e.g., 1.9 to 125 µg/mL) for 48 hours at 37°C. Include a vehicle control (e.g., 0.2% ethanol) and a positive control (e.g., vincristine).
-
After the incubation period, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution to each well and incubate for a further 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent (e.g., isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a suitable statistical software.
Signaling Pathways and Mechanisms of Action
Petiveria alliacea secondary metabolites exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is critical for targeted drug development.
Anti-inflammatory Action via NF-κB Inhibition
Chronic inflammation is a key driver of many diseases. Extracts from P. alliacea have been shown to possess potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. P. alliacea extracts can suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[7]
Caption: Inhibition of the NF-κB signaling pathway by Petiveria alliacea metabolites.
Anticancer Activity through Induction of Apoptosis
Several studies have demonstrated the potent anticancer activity of P. alliacea extracts and its isolated compounds.[4][5] One of the key mechanisms underlying this activity is the induction of apoptosis, or programmed cell death, in cancer cells. Fractions from P. alliacea have been shown to induce apoptosis through a mitochondria-dependent pathway.[8] This involves the depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic cascade. This leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating caspases and leading to cell death.
Caption: Induction of apoptosis in cancer cells by Petiveria alliacea metabolites.
General Experimental Workflow
The study of Petiveria alliacea's secondary metabolites follows a logical workflow from plant material to the identification and characterization of bioactive compounds and their mechanisms of action.
Caption: General experimental workflow for the study of Petiveria alliacea secondary metabolites.
Conclusion and Future Directions
Petiveria alliacea represents a rich and promising source of bioactive secondary metabolites with significant potential for the development of new therapeutic agents. The sulfur-containing compounds and flavonoids, in particular, have demonstrated potent anti-inflammatory, anticancer, and immunomodulatory activities. This guide has provided a comprehensive overview of the current knowledge on these compounds, including quantitative data, experimental protocols, and insights into their mechanisms of action.
Despite the progress made, further research is warranted in several areas. Comprehensive quantitative analysis of a wider range of secondary metabolites, especially the diverse organosulfur compounds, is needed across different plant parts and geographical locations. The development and validation of standardized analytical methods are crucial for ensuring the quality and consistency of P. alliacea preparations. Furthermore, more in-depth studies are required to elucidate the specific molecular targets of these compounds and to fully understand their complex interactions with cellular signaling pathways. Continued investigation into the synergistic effects of the complex mixture of compounds present in the crude extracts is also essential. Such efforts will be instrumental in translating the traditional knowledge of Petiveria alliacea into evidence-based therapeutic applications for the benefit of human health.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. phcogrev.com [phcogrev.com]
- 5. Petiveria alliacea extracts uses multiple mechanisms to inhibit growth of human and mouse tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of aqueous and organic fractions from Petiveria alliacea on human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Potential of Petiveria alliacea on Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
An In-depth Technical Guide to Dibenzyl Trisulfide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea, has garnered significant attention within the scientific community for its diverse biological activities, most notably its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of DTS. Detailed experimental protocols for its synthesis, purification, and characterization, as well as for the assessment of its biological effects, are presented. Furthermore, this guide elucidates the molecular mechanisms of action of DTS, with a focus on its modulation of critical signaling pathways implicated in cancer progression. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a symmetrical polysulfide characterized by a central chain of three sulfur atoms flanked by two benzyl (B1604629) groups.
Chemical Structure:
Dibenzyl Trisulfide (CAS No. 6493-73-8): A Technical Guide for Researchers
An In-depth Overview of the Chemical Properties, Biological Activity, and Mechanisms of Action of a Promising Natural Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea, has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on DTS, focusing on its chemical and physical properties, multifaceted mechanisms of action, and relevant experimental protocols. Quantitative data on its biological efficacy are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its cellular effects. This document is intended to serve as a valuable resource for researchers in oncology, pharmacology, and natural product chemistry.
Chemical and Physical Properties
This compound is a symmetrical trisulfide characterized by the presence of two benzyl (B1604629) groups attached to a central trisulfide chain.
| Property | Value | Reference |
| CAS Number | 6493-73-8 | [1] |
| Molecular Formula | C₁₄H₁₄S₃ | [2] |
| Molecular Weight | 278.46 g/mol | [2][3] |
| Appearance | Yellow to white solid | [4] |
| IUPAC Name | 1,2-bis(benzyl)trisulfane | |
| Synonyms | DTS, Bis(phenylmethyl) trisulfide | |
| Solubility | Soluble in DMSO |
Biological Activity and Therapeutic Potential
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It has demonstrated potent anti-proliferative and cytotoxic activity against a variety of cancer cell lines.
Anticancer Activity
DTS has shown efficacy in inhibiting the proliferation and migration of cancer cells, including triple-negative breast cancer, neuroblastoma, mammary carcinoma, melanoma, and small cell lung cancer. A notable characteristic of DTS is that its cytotoxic activity can be significantly enhanced—by 70 to 1000-fold—when bound to albumin in vitro, suggesting potential for improved efficacy with intravenous administration.
Quantitative Efficacy Data (IC₅₀ Values)
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines and enzymes.
| Target | Cell Line/Enzyme | IC₅₀ Value (µM) | Reference |
| Neuroblastoma | SH-SY5Y | 0.43 | |
| Mammary Carcinoma | MCF-7 | 2.24 and 6.6 | |
| Melanoma | IPC | 2.90 | |
| Small Cell Lung Cancer | A549 | 15.85 | |
| Small Lung, Pancreatic, Breast, and Prostate Cancer Cells | Various | 0.34 - 0.84 | |
| Cytochrome P450 1A1 | Recombinant Human CYP1A1 | 1.3 ± 0.3 | |
| Cytochrome P450 1B1 | Recombinant Human CYP1B1 | 1.7 ± 0.3 | |
| RSK1 (C-terminal kinase domain) | - | Kd = 1.3 |
In Vivo Toxicity
Preliminary in vivo studies in mice have indicated a favorable safety profile, with no mortality observed at concentrations up to 34 mg/kg body weight. Furthermore, at a dose of 11 mg/kg, DTS appears to activate the bone marrow, leading to an increase in the granulocyte differential count.
Mechanisms of Action
The anticancer effects of this compound are attributed to its ability to modulate multiple critical cellular signaling pathways, leading to cell cycle arrest and cell death.
Modulation of the MAPK/ERK Signaling Pathway
A primary mechanism of action for DTS is its interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). DTS induces hyper-phosphorylation of growth factor-induced ERK1 and ERK2. This sustained, excessive phosphorylation is thought to push the signaling pathway to a cytotoxic threshold, ultimately triggering apoptosis.
Furthermore, DTS has been identified as a selective inhibitor of the p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that are downstream effectors of the MAPK/ERK pathway and are implicated in promoting tumorigenesis. Specifically, DTS inhibits the C-terminal kinase domain of RSK1.
References
Dibenzyl Trisulfide: A Multi-Faceted Approach to Cancer Therapy
An In-depth Technical Guide on the Core Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea, has emerged as a promising candidate in oncology research. Exhibiting potent cytotoxic and anti-proliferative effects across a range of cancer cell lines, DTS employs a multi-pronged mechanism of action that encompasses the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades involved.
Core Mechanisms of Action
This compound's efficacy in combating cancer stems from its ability to interfere with fundamental cellular processes that are often dysregulated in malignant cells. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.
Induction of Apoptosis
A significant body of evidence points to the induction of apoptosis as a primary mechanism of DTS-mediated cancer cell death. Interestingly, studies suggest that DTS can trigger both caspase-dependent and caspase-independent apoptotic pathways.
In triple-negative breast cancer (TNBC) cells, DTS has been shown to induce a caspase-independent form of cell death.[1][2][3] This process involves the destabilization of the lysosomal membrane, leading to the release of cathepsin B into the cytoplasm.[1][2] Concurrently, DTS upregulates the expression of pro-apoptotic genes such as BAK1, GADD45a, and LTA (lymphotoxin-alpha). While PARP cleavage is observed, significant cleavage of caspase-3 is not, further supporting a caspase-independent mechanism in this context.
In other cancer cell types, the apoptotic response to DTS and related trisulfides is linked to the generation of reactive oxygen species (ROS). Increased intracellular ROS levels can trigger the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic Bcl-2 family members like Bak.
Cell Cycle Arrest
This compound and its derivatives have been demonstrated to cause cell cycle arrest, primarily at the G2/M phase. This mitotic arrest is a direct consequence of the compound's ability to interfere with microtubule dynamics. DTS causes the disassembly of microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation during cell division. The disruption of microtubule polymerization dynamics prevents cancer cells from completing mitosis, ultimately leading to cell death.
Modulation of Intracellular Signaling Pathways
DTS exerts significant influence over key signaling pathways that are frequently hyperactivated in cancer, promoting uncontrolled cell growth and survival.
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central target of DTS. The precise mode of action on this pathway appears to be complex and potentially context-dependent. Some studies report that DTS leads to the hyper-phosphorylation of ERK1 and ERK2, which can be a trigger for apoptosis in some cellular contexts. Conversely, other research suggests that DTS can inhibit the MAPK/ERK pathway through the dephosphorylation of ERK1/2, thereby inhibiting cell proliferation.
A key discovery in this area is the identification of DTS as a highly selective inhibitor of the C-terminal kinase domain of Ribosomal S6 Kinase 1 (RSK1) with a dissociation constant (Kd) of 1.3 μM. RSK1 is a downstream effector of the MAPK/ERK pathway, and its inhibition by DTS represents a significant mechanism for thwarting cancer cell proliferation.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. While direct studies on DTS and the NF-κB pathway are limited, research on the structurally related compound diallyl trisulfide (DATS) has shown that it can suppress NF-κB signaling. This is achieved through the destabilization of TRAF6, a key upstream activator of the IKK complex, which is essential for NF-κB activation. By inhibiting the NF-κB pathway, trisulfides can reduce the expression of anti-apoptotic genes and pro-inflammatory cytokines that contribute to the tumor microenvironment.
Quantitative Data
The anti-proliferative and cytotoxic effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of DTS required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Miapaca | Pancreatic | 0.34 | |
| MDA-MB-231 | Breast (TNBC) | 0.38 | |
| DU145 | Prostate | 0.59 | |
| PC-3 | Prostate | 0.63 | |
| A549 | Lung | 0.84 |
Table 1: IC50 values of this compound in various human cancer cell lines.
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
WST-1 Assay: To determine the effect of DTS on cell viability, a WST-1 colorimetric assay is commonly employed.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DTS (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Colony Formation Assay: This assay assesses the long-term proliferative capacity of cancer cells following DTS treatment.
-
Treat cells with DTS for a defined period.
-
Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates and culture for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with DTS for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
-
Western Blot Analysis for Apoptosis Markers: This technique is used to detect the expression and cleavage of key apoptotic proteins.
-
Lyse DTS-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bak).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This method quantifies the distribution of cells in different phases of the cell cycle.
-
Treat cells with DTS for a specific duration.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathway Analysis
-
Western Blot Analysis for Phosphorylated Proteins: To investigate the effect of DTS on signaling pathways, western blotting is used to detect the phosphorylation status of key signaling proteins.
-
Prepare cell lysates as described for apoptosis marker analysis.
-
Use primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK1/2, phospho-Akt, phospho-RSK).
-
Also, probe for the total protein levels of these targets as a loading control.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Overview of the signaling pathways modulated by this compound.
Experimental Workflow
Figure 2: A typical experimental workflow for investigating the anticancer effects of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to induce apoptosis through multiple, potentially redundant pathways, arrest the cell cycle by targeting microtubule dynamics, and modulate critical pro-survival signaling cascades like the MAPK/ERK and NF-κB pathways, underscores its multifaceted mechanism of action. The quantitative data demonstrate its potency against a variety of cancer cell lines, including those with aggressive phenotypes like triple-negative breast cancer.
Future research should focus on several key areas to advance the clinical translation of DTS. In-depth in vivo studies in relevant animal models are crucial to evaluate its efficacy, safety, and pharmacokinetic profile. Combination studies with existing chemotherapeutic agents could reveal synergistic effects and strategies to overcome drug resistance. Furthermore, a more detailed elucidation of the upstream and downstream effectors of DTS in different cancer contexts will be vital for identifying predictive biomarkers and patient populations most likely to respond to this novel therapeutic candidate. The ongoing clinical investigation of this compound for stage IV cancers will provide valuable insights into its therapeutic potential in humans.
References
- 1. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibenzyl Trisulfide and the MAPK Pathway: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Dibenzyl trisulfide (DTS), a sulfur-containing compound isolated from the plant Petiveria alliacea, has garnered significant interest in the scientific community for its potent anti-cancer properties. Its mechanism of action is multifaceted, with a notable interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides an in-depth overview of the current understanding of the interplay between DTS and the MAPK cascade, including the ERK, JNK, and p38 pathways. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.
Introduction to this compound and the MAPK Pathway
This compound (DTS) is a natural product that has demonstrated significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines[1][2]. The MAPK pathway is a crucial signal transduction cascade that regulates a variety of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The pathway is comprised of several key kinase families, most notably the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. Dysregulation of the MAPK pathway is a common hallmark of cancer, making it a prime target for therapeutic intervention[3].
DTS has been identified as a modulator of the MAPK pathway, although the precise mechanisms are still under investigation and appear to be complex and potentially cell-type specific. This guide will explore the known interactions of DTS with the different branches of the MAPK pathway.
Interaction of this compound with the MAPK/ERK Pathway
The ERK pathway is a central regulator of cell proliferation and survival. The effect of DTS on ERK1/2 phosphorylation, a key indicator of its activation, has been a subject of investigation with some apparently conflicting findings.
One study reported that in SH-SY5Y neuroblastoma cells, DTS attenuates the dephosphorylation of tyrosine residues on MAP kinase (erk1/erk2), which would lead to a sustained or increased level of phosphorylated, active ERK[4]. Conversely, a critical review of the therapeutic potential of DTS states that it causes hyper-phosphorylation of growth factor-induced MAPKinases (erk1 and erk2)[1][2]. This suggests that DTS may not directly inhibit ERK but rather modulates its phosphorylation state, potentially leading to different downstream consequences depending on the cellular context.
A key downstream target of the ERK pathway is the Ribosomal S6 Kinase (RSK) family of proteins. DTS has been identified as a highly selective and isoform-specific inhibitor of the C-terminal kinase domain (CTKD) of RSK1[3][5]. This inhibition is significant as RSK proteins are involved in promoting cell survival and proliferation.
Quantitative Data: RSK1 Inhibition
The inhibitory effect of this compound on RSK1 has been quantified through competitive binding assays.
| Target | Parameter | Value | Assay Method | Reference |
| RSK1 (CTKD) | Kd | 1.3 µM | Competitive Binding Assay | [3][5] |
| RSK1 (CTKD) | % Inhibition (at 10 µM DTS) | 80% | Competitive Binding Assay | [3][5] |
Interaction of this compound with the JNK and p38 MAPK Pathways
While the interaction of DTS with the ERK/RSK axis is more clearly defined, its effects on the JNK and p38 stress-activated MAPK pathways are less direct but nonetheless significant.
Research has shown that DTS treatment in triple-negative breast cancer cells leads to the upregulation of Growth Arrest and DNA Damage-inducible alpha (GADD45a)[6]. GADD45a is a known activator of the p38 MAPK pathway, suggesting an indirect mechanism by which DTS can modulate this stress-response pathway. The activation of the p38 pathway is often associated with the induction of apoptosis.
Direct experimental evidence for the modulation of JNK and p38 phosphorylation by DTS is an area that requires further investigation to fully elucidate the compound's mechanism of action.
Anti-Cancer Activity and Quantitative Data
The interaction of DTS with the MAPK pathway contributes to its potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines.
Table of IC50 Values for this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DTS in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method & Duration | Reference |
| A549 | Small Cell Lung Cancer | 15.85 | Not Specified | [1] |
| A637 | Primary Bladder Carcinoma | 18.84 | Not Specified | [1] |
| HeLa | Adenocarcinoma | 2.5 | Not Specified | [1] |
| HT1080 | Fibrosarcoma | 1.9 | Not Specified | [1] |
| H460 | Non-Small Cell Lung Cancer | 5.1 | Not Specified | [1] |
| IPC-Melanoma | Melanoma | 2.90 | Not Specified | [1] |
| Jurkat | Leukemia | 0.35 | Not Specified | [1] |
| MCF-7 | Mammary Carcinoma | 2.24, 6.6 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 2.4 | Not Specified | [1] |
| OVCAR4 | Ovarian Cancer | 1.4 | Not Specified | [1] |
| SH-SY5Y | Neuroblastoma | 0.43 | Not Specified | [1] |
| Miapaca | Pancreatic Cancer | 0.34 | WST-1 Assay (72h) | [5] |
| MDA-MB-231 | Breast Cancer | 0.38 | WST-1 Assay (72h) | [5] |
| DU145 | Prostate Cancer | 0.59 | WST-1 Assay (72h) | [5] |
| PC-3 | Prostate Cancer | 0.63 | WST-1 Assay (72h) | [5] |
| A549 | Small Cell Lung Cancer | 0.84 | WST-1 Assay (72h) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DTS and its interaction with the MAPK pathway.
Cell Viability and Proliferation Assays
-
Seed cells in a 96-well plate at an appropriate density in a total volume of 100 µL.
-
After 24 hours of incubation, treat the cells with various concentrations of DTS or a vehicle control (e.g., 0.01% DMSO) for 48 or 72 hours.
-
Add 10% Alamar Blue dye mixed with fresh medium to each well.
-
Incubate for an additional 4-5 hours.
-
Measure cytotoxicity using a microplate spectrofluorometer.
-
Plate cells into 96-well plates and dose with DTS at 10-fold dilutions (ranging from 1 nM to 100 µM).
-
Allow the cells to proliferate for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Terminate the experiment by adding 10 µL of WST-1 reagent per well.
-
Determine the absorbance at 450 nm and 690 nm.
-
Measure the effect of DTS on cell proliferation as a percentage of cell viability compared to the control.
Western Blot Analysis for Protein Expression and Phosphorylation[6][7]
-
Treat cells with DTS for the desired time points.
-
Extract total protein using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Separate equal amounts of protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ERK, anti-phospho-ERK, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-BAK1, anti-GADD45a, anti-LTA) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Inhibition Assay (Competitive Binding Assay)[3][5]
-
A primary screening of DTS is performed against a large panel of kinases using an in vitro competition binding assay.
-
The assay measures the ability of the test compound (DTS) to compete with a known ligand for the kinase's active site.
-
The binding affinity (Kd) is determined from the dose-response curve of the compound.
-
The percentage of kinase inhibition is calculated relative to a control.
Colony Formation Assay[6][7]
-
Plate cells at a low density (e.g., 2000 cells per well in a 6-well plate).
-
The following day, treat the cells with either a vehicle control (e.g., DMSO) or various concentrations of DTS for 48 hours.
-
Remove the treatment and allow the cells to grow for 2 weeks.
-
Fix the cells with 10% formalin and stain with crystal violet solution to visualize colonies.
Wound Healing Assay[7]
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Treat the cells with DTS or a vehicle control.
-
Monitor the closure of the wound over time using a microscope to assess cell migration.
Visualizations: Signaling Pathways and Workflows
MAPK Signaling Pathway and this compound Interaction
References
- 1. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mona.uwi.edu [mona.uwi.edu]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Disassembly of microtubules and inhibition of neurite outgrowth, neuroblastoma cell proliferation, and MAP kinase tyrosine dephosphorylation by dibenzyl trisulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific RSK Kinase Inhibition by this compound and Implication for Therapeutic Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzyl Trisulfide as an Immunomodulatory Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzyl trisulfide (DTS), a sulfur-containing compound isolated from the plant Petiveria alliacea, has garnered significant interest for its therapeutic potential, particularly in the realms of oncology and immunology. This technical guide provides a comprehensive overview of the current understanding of DTS as an immunomodulatory agent. It details its primary mechanism of action through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a characteristic shift in the cytokine profile from a pro-inflammatory T helper 1 (Th1) to an anti-inflammatory T helper 2 (Th2) response. This guide summarizes the available quantitative data on the biological activities of DTS and provides detailed experimental protocols for researchers to further investigate its immunomodulatory properties. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's effects and the methodologies to study them.
Introduction
Petiveria alliacea, commonly known as Guinea Hen Weed or Anamu, has a long history of use in traditional medicine for a variety of ailments, including inflammatory conditions and cancer.[1] Scientific investigations have identified this compound (DTS) as one of the major bioactive compounds responsible for these effects.[1] DTS is a small, lipophilic molecule that has been shown to exert potent anti-proliferative and cytotoxic effects against a range of cancer cell lines.[2] Beyond its anti-cancer properties, emerging evidence points towards its significant immunomodulatory capabilities, suggesting its potential as a therapeutic agent for autoimmune diseases and other immune-related disorders.[3] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on DTS and providing the necessary tools to advance its study as an immunomodulatory agent.
Mechanism of Action
The immunomodulatory effects of this compound are primarily attributed to its interaction with key intracellular signaling cascades that govern immune cell function and cytokine production.
Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The Extracellular signal-Regulated Kinase (ERK) 1 and 2 are key components of this pathway. Evidence suggests that DTS acts as a signal transduction molecule that modulates the MAPK/ERK pathway. In the context of cancer cells, DTS has been shown to inhibit the MAPK/ERK1/ERK2 pathway by dephosphorylating ERK1/2, which can lead to apoptosis. Conversely, in other contexts, DTS has been reported to cause hyper-phosphorylation of growth factor-induced MAPK (ERK1 and ERK2), a process implicated in neuronal growth and memory enhancement. This differential effect highlights the context-dependent nature of DTS's interaction with the MAPK pathway.
The Th1/Th2 Cytokine Switch
A key feature of the immunomodulatory activity of DTS is its proposed ability to induce a "cytokine switching mechanism." This involves the downregulation of pro-inflammatory cytokines associated with a T helper 1 (Th1) immune response and the upregulation of anti-inflammatory cytokines associated with a T helper 2 (Th2) response.
-
Th1 Cytokines (Downregulated by DTS): These include interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α), which are critical for cell-mediated immunity and are often implicated in the pathogenesis of autoimmune diseases.
-
Th2 Cytokines (Upregulated by DTS): This includes interleukin-4 (IL-4), which plays a role in humoral immunity and has anti-inflammatory properties.
This shift from a Th1 to a Th2 dominant response suggests a potential therapeutic application for DTS in Th1-mediated autoimmune disorders.
Potential Involvement of the NF-κB Pathway
While direct evidence for the effect of this compound on the NF-κB pathway is limited, studies on structurally related organosulfur compounds, such as diallyl trisulfide (DATS), have shown potent inhibitory effects on NF-κB signaling. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. Further investigation is warranted to determine if DTS shares this mechanism of action.
Data Presentation
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: In Vitro Cytotoxic Activity of this compound (DTS) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 0.43 | |
| Jurkat | Leukemia | 0.35 | |
| A2780 | Ovarian | 0.40 | |
| OVCAR4 | Ovarian | 1.4 | |
| HT1080 | Fibrosarcoma | 1.9 | |
| M231 | Breast | 2.4 | |
| HeLa | Adenocarcinoma | 2.5 | |
| IPC | Melanoma | 2.90 | |
| H460 | Non-small cell lung | 5.1 | |
| MCF-7 | Mammary Carcinoma | 2.24 and 6.6 | |
| A549 | Small cell lung | 15.85 | |
| A637 | Primary bladder carcinoma | 18.84 |
Table 2: In Vivo Immunomodulatory Effects of this compound (DTS) in Mice
| Parameter | Effect | Dose | Reference |
| Granulocyte Differential Count | 62.75% increase | 11 mg/kg body weight | |
| Thymic Weight | 52.29% increase | Not specified |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: MAPK/ERK signaling pathway and points of modulation by DTS.
Caption: Proposed Th1/Th2 cytokine switch induced by DTS.
Caption: Workflow for assessing immunomodulatory activity.
Experimental Protocols
The following protocols are provided as a guide for the in vitro characterization of the immunomodulatory effects of this compound. These are generalized protocols and should be optimized for specific experimental conditions.
Isolation and Culture of Primary Human Immune Cells
6.1.1. Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).
6.1.2. T Cell Isolation
-
Negative selection kits are recommended for the isolation of untouched T cells from PBMCs to avoid unintentional activation. Follow the manufacturer's instructions for the specific kit used.
6.1.3. Monocyte-Derived Dendritic Cell (MoDC) Generation
-
Isolate CD14+ monocytes from PBMCs using positive selection with magnetic beads.
-
Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-7 days.
-
On day 3, perform a half-media change with fresh medium containing cytokines.
-
On day 5 or 6, induce maturation by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) or LPS for 24-48 hours.
In Vitro Immunomodulatory Assays
6.2.1. T Cell Proliferation Assay (CFSE)
-
Label isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Activate T cells with anti-CD3/CD28 beads or in a mixed lymphocyte reaction (MLR).
-
Culture the cells in the presence of varying concentrations of DTS or vehicle control for 3-5 days.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
6.2.2. Cytokine Quantification by ELISA
-
Culture PBMCs or isolated T cells with appropriate stimuli (e.g., PHA, anti-CD3/CD28) in the presence of DTS or vehicle control for 24-72 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-4) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
6.2.3. Intracellular Cytokine Staining for Flow Cytometry
-
Stimulate PBMCs or T cells as described above for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4) with fluorescently labeled antibodies.
-
Analyze the percentage of cytokine-producing cells by flow cytometry.
6.2.4. Dendritic Cell Maturation Assay
-
Culture immature MoDCs with DTS or vehicle control in the presence or absence of a maturation stimulus (e.g., LPS).
-
After 24-48 hours, harvest the cells and stain with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD86, MHC-II).
-
Analyze the expression levels of these markers by flow cytometry.
Western Blot Analysis of Signaling Pathways
-
Treat immune cells (e.g., T cells, MoDCs) with DTS for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, IκBα).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a compelling profile as an immunomodulatory agent with potential therapeutic applications in a range of diseases. Its ability to modulate the MAPK/ERK signaling pathway and induce a shift from a Th1 to a Th2 cytokine profile underscores its potential for treating inflammatory and autoimmune conditions. While the anti-cancer properties of DTS are more extensively documented, this guide highlights the significant, yet less quantified, immunomodulatory aspects. The provided experimental protocols offer a clear roadmap for researchers to systematically investigate and quantify the effects of DTS on the immune system. Further in-depth studies, guided by the methodologies outlined herein, are crucial to fully elucidate the therapeutic potential of this promising natural compound and pave the way for its clinical development.
References
- 1. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative phosphorylation profiling of the ERK/p90 ribosomal S6 kinase-signaling cassette and its targets, the tuberous sclerosis tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Organosulfur Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organosulfur compounds, naturally occurring in vegetables such as garlic (Allium sativum) and cruciferous vegetables like broccoli, have garnered significant attention for their potential anticancer properties. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental validation of these compounds, with a focus on their application in oncology research and drug development.
Introduction to Anticancer Organosulfur Compounds
Organosulfur compounds are a diverse group of phytochemicals characterized by the presence of sulfur in their chemical structures. They are broadly classified into two major groups based on their dietary source:
-
Allium-derived compounds: Primarily found in garlic, onions, and leeks, these include allicin (B1665233), diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), and S-allylcysteine (SAC).
-
Cruciferous vegetable-derived compounds: These are typified by isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), and indoles like indole-3-carbinol.[1]
Preclinical evidence strongly suggests that these compounds can inhibit carcinogenesis and suppress tumor growth through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3]
Mechanisms of Anticancer Activity
The anticancer effects of organosulfur compounds are multifaceted, targeting several key cellular processes involved in tumor progression.
Induction of Apoptosis
A primary mechanism by which organosulfur compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key signaling pathways:
-
Intrinsic (Mitochondrial) Pathway: Compounds like diallyl disulfide (DADS) have been shown to induce apoptosis by triggering the mitochondrial pathway.[4] This involves the upregulation of the pro-apoptotic protein Bax and its translocation to the mitochondria, leading to the release of cytochrome c.[4] Released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to cell death.
-
Extrinsic (Death Receptor) Pathway: Some organosulfur compounds can also activate the extrinsic apoptotic pathway, which is initiated by the binding of ligands to death receptors on the cell surface.
Cell Cycle Arrest
Organosulfur compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G2/M phase.
-
Diallyl Disulfide (DADS): DADS has been observed to induce G2/M phase arrest by downregulating the expression of key cell cycle proteins, including cyclin B1 and cdc25c. It can also upregulate the p53/p21 pathway, which acts as a brake on cell cycle progression.
-
Sulforaphane: This isothiocyanate is also known to cause G2/M phase arrest. The mechanism involves the downregulation of cyclin B1 and the upregulation of the cyclin-dependent kinase inhibitor p21.
Inhibition of Histone Deacetylases (HDACs)
Emerging evidence indicates that some organosulfur compounds can act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.
Key Signaling Pathways Modulated by Organosulfur Compounds
The anticancer activities of organosulfur compounds are mediated through their interaction with and modulation of critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Many cancers exhibit aberrant activation of this pathway.
-
Diallyl Disulfide (DADS): DADS has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in human osteosarcoma cells, leading to the induction of apoptosis and autophagy.
-
Allicin: This compound can also attenuate pathological cardiac hypertrophy by inhibiting autophagy through the activation of the PI3K/Akt/mTOR and MAPK/ERK/mTOR signaling pathways, suggesting a modulatory role.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.
-
Diallyl Disulfide (DADS): DADS has been found to inhibit the activation and nuclear translocation of NF-κB subunits in melanoma cells, leading to the downregulation of pro-inflammatory cytokines and the anti-apoptotic protein Bcl-2.
-
Allicin: Allicin has been shown to ameliorate the progression of osteoarthritis by downregulating PI3K/Akt/NF-κB signaling, highlighting its anti-inflammatory and pro-apoptotic potential.
Quantitative Data on Anticancer Activity
The efficacy of organosulfur compounds has been quantified in numerous in vitro studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diallyl Disulfide (DADS) | KPL-1 | Breast Cancer | 1.8 | |
| MCF-7 | Breast Cancer | 18.1 | ||
| MDA-MB-231 | Breast Cancer | 24.12 (24h) | ||
| A549 | Lung Cancer | 29.51 (24h) | ||
| Diallyl Trisulfide (DATS) | HCT-15 | Colon Cancer | 11.5 | |
| DLD-1 | Colon Cancer | 13.3 | ||
| NCI-H460 | Lung Cancer | 37.5 (48h) | ||
| Allicin | MCF-7 | Breast Cancer | 10-25 | |
| HT-29 | Colon Cancer | 10-25 | ||
| Sulforaphane | MIAPaca2 | Pancreatic Cancer | ~7 | |
| MCF-7 | Breast Cancer | 1.6 | ||
| MDA-MB-231 | Breast Cancer | 2.6 | ||
| SK-BR-3 | Breast Cancer | 1.0 | ||
| Phenethyl Isothiocyanate (PEITC) | OVCAR-3 | Ovarian Cancer | 23.2 | |
| Caco-2 | Colon Cancer | 2.4 | ||
| S-Allylcysteine (SAC) | A2780 | Ovarian Cancer | 16.25 (48h) | |
| C6 | Glioma | 50 |
In Vivo Efficacy of Organosulfur Compounds
The anticancer potential of organosulfur compounds has also been demonstrated in preclinical animal models.
-
Diallyl Disulfide (DADS): Intraperitoneal injection of DADS in nude mice with orthotopically transplanted KPL-1 human breast cancer cells resulted in a significant reduction in primary tumor weight. In a xenograft model of human gastric cancer, DADS treatment led to the inhibition of tumor cell development.
-
Diallyl Trisulfide (DATS): In a human lung cancer NCI-H460 tumor xenograft model, DATS significantly suppressed tumor growth.
-
Allicin: Intra-tumoral injections of allicin in a pediatric neuroblastoma patient-derived xenograft (PDX) mouse model significantly reduced the tumor burden. In a colorectal cancer mouse model, allicin was shown to have an inhibitory effect on tumorigenesis.
-
Sulforaphane: Oral administration of sulforaphane has been shown to prevent chemically induced cancers and inhibit tumor growth in animal models.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Apoptosis Assay using Annexin V Staining
This assay is used to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Procedure:
-
Induce apoptosis in your cell line of interest using the desired organosulfur compound. Include a vehicle-treated negative control.
-
Harvest cells (both floating and adherent) and wash them once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
(Optional) Add a DNA stain such as Propidium Iodide (PI) to differentiate between apoptotic and necrotic cells.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs in cell lysates or purified enzyme preparations.
Procedure:
-
Prepare nuclear extracts or use purified HDAC enzyme.
-
In a 96-well plate, add the sample, HDAC assay buffer, and a fluorogenic HDAC substrate.
-
For inhibitor studies, pre-incubate the sample with the organosulfur compound before adding the substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the complex interactions, the following diagrams have been generated using Graphviz.
Caption: Diallyl Disulfide (DADS) induced apoptosis pathway.
Caption: Sulforaphane induced G2/M cell cycle arrest pathway.
Caption: Allicin's inhibitory effect on the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for apoptosis analysis.
Conclusion and Future Directions
Organosulfur compounds from garlic and cruciferous vegetables represent a promising class of natural products with significant anticancer potential. Their ability to modulate multiple key signaling pathways involved in cancer progression, including apoptosis, cell cycle regulation, and cell survival, underscores their potential utility in both cancer prevention and therapy. The quantitative data from in vitro and in vivo studies provide a strong rationale for their further investigation.
Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their delivery and bioavailability, and conducting well-designed clinical trials to evaluate their efficacy and safety in human cancer patients. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
An In-depth Technical Guide to Dibenzyl Trisulfide: Discovery, History, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea, has garnered significant attention in the scientific community for its diverse biological activities. Initially investigated for its insecticidal properties, DTS has emerged as a promising therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the discovery, history, and key technical data of DTS. It includes a compilation of its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and a summary of its bioactivity. Furthermore, this guide elucidates the primary signaling pathways modulated by DTS, namely the MAPK/ERK pathway and the Th1/Th2 cytokine balance, through detailed diagrams to facilitate a deeper understanding of its mechanism of action.
Discovery and History
This compound is a key secondary metabolite of the plant Petiveria alliacea L., a perennial shrub found in tropical regions, also known as Guinea Hen Weed or anamu.[1][2][3] The plant has a long history of use in traditional medicine for a variety of ailments, including cancer, inflammation, and infections.[1][3]
The formal scientific investigation into the chemical constituents of Petiveria alliacea led to the isolation and identification of several organosulfur compounds, including this compound. Initially, the compound was coded as DBTS when its insecticidal and repellent activities were first discovered. Later, as its therapeutic potential, particularly its anticancer properties, came to light, it was re-coded as DTS . The anti-proliferation and cytotoxic activities of DTS were first extensively elucidated by Rosner's group, marking a significant milestone in the research of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄S₃ | |
| Molecular Weight | 278.46 g/mol | |
| Appearance | White solid | |
| Melting Point | 53-56 °C | |
| CAS Number | 6493-73-8 |
Synthesis and Isolation
Chemical Synthesis
A common method for the synthesis of symmetrical trisulfides involves the reaction of a corresponding thiol (mercaptan) with a sulfur-transfer reagent. A general procedure for the synthesis of this compound from benzyl (B1604629) mercaptan is outlined below.
Experimental Protocol: Synthesis of this compound from Benzyl Mercaptan
-
Reaction Setup: To a solution of benzyl mercaptan in a suitable solvent (e.g., dichloromethane), add a sulfur-transfer reagent (e.g., sulfur monochloride or N,N'-thiobisphthalimide) dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.
Isolation from Petiveria alliacea
This compound can be isolated from the roots and leaves of Petiveria alliacea. The following protocol provides a general method for its extraction and purification.
Experimental Protocol: Isolation of this compound
-
Plant Material Preparation: The collected plant material (e.g., roots of P. alliacea) is air-dried and pulverized.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, at room temperature for an extended period (e.g., 48 hours).
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract is then subjected to chromatographic separation. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of DTS.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) is often employed.
-
Detection: The elution of DTS can be monitored using a UV detector.
-
-
Identification: The purified compound is identified by comparing its retention time with a known standard and by spectroscopic analysis (NMR, Mass Spectrometry).
Spectral Data
The structural elucidation of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectral Data
-
¹H NMR (CDCl₃): The proton NMR spectrum of this compound in deuterochloroform typically shows a singlet for the methylene (B1212753) protons (CH₂) and a multiplet for the aromatic protons of the benzyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | m | 10H | Aromatic protons |
| ~3.9 | s | 4H | -CH₂- protons |
¹³C NMR Spectral Data
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides characteristic signals for the aromatic carbons and the methylene carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~137 | Quaternary aromatic carbon (C-ipso) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~43 | -CH₂- carbon |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity
DTS has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for DTS in several cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| SH-SY5Y | Neuroblastoma | 0.43 | |
| IPC-melanoma | Melanoma | 2.90 | |
| A549 | Small cell lung cancer | 15.85 | |
| MCF-7 | Breast adenocarcinoma | 2.24 - 6.6 | |
| MDA-MB-231 | Triple-negative breast cancer | Potent activity reported | |
| CRL-2335 | Triple-negative breast cancer | < 10 | |
| Prostate Cancer Cells | Prostate Cancer | 0.34 - 0.84 | |
| Pancreatic Cancer Cells | Pancreatic Cancer | 0.34 - 0.84 |
Mechanism of Action
The anticancer effects of this compound are attributed to its ability to modulate multiple cellular signaling pathways.
A primary mechanism of action of DTS is its influence on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. DTS has been shown to cause hyper-phosphorylation of growth factor-induced ERK1/2, a state that can lead to cellular stress and apoptosis.
Caption: DTS modulates the MAPK/ERK signaling pathway.
This compound has also been reported to exhibit immunomodulatory effects by inducing a "cytokine switching" mechanism. It appears to down-regulate pro-inflammatory cytokines associated with the T-helper 1 (Th1) cell pathway while up-regulating cytokines from the T-helper 2 (Th2) cell pathway. This shift can influence the immune response and may contribute to its therapeutic effects.
Caption: DTS induces a Th1 to Th2 cytokine switch.
Experimental Protocols for Bioactivity Assessment
Standardized assays are crucial for evaluating the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DTS (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of proteins in signaling pathways like MAPK/ERK.
-
Protein Extraction: Lyse DTS-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ERK, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a natural product with significant therapeutic potential, particularly as an anticancer agent. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as the MAPK/ERK cascade and the immune response, makes it a compelling candidate for further research and drug development. This technical guide provides a foundational resource for scientists and researchers, summarizing the key historical, chemical, and biological data on DTS to support ongoing and future investigations into this promising compound.
References
- 1. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paperso.journal7publish.com [paperso.journal7publish.com]
- 3. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of Dibenzyl Trisulfide and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis and biological evaluation of dibenzyl trisulfide (DTS) and its derivatives. These compounds, originally isolated from the plant Petiveria alliacea, have garnered significant interest for their potential therapeutic applications, particularly in oncology. [1][2]
I. Chemical Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives typically involves the reaction of a benzyl (B1604629) halide with a polysulfide-donating agent. A common and effective method is the reaction of benzyl chloride or its substituted analogs with a sodium polysulfide solution.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound via the reaction of benzyl chloride with sodium trisulfide.
Materials:
-
Benzyl chloride
-
Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur (S)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Preparation of Sodium Trisulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. To this solution, add elemental sulfur. The molar ratio of sodium sulfide to sulfur should be approximately 1:2.
-
Heat the mixture with stirring to facilitate the formation of the sodium trisulfide solution.
-
Reaction with Benzyl Chloride: To the prepared sodium trisulfide solution, add benzyl chloride. The reaction is typically carried out in a biphasic system or with a phase-transfer catalyst to improve efficiency.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography, typically using a hexane-ethyl acetate gradient system, to afford the pure product.
Synthesis of this compound Derivatives
The synthesis of substituted this compound derivatives follows a similar protocol, substituting the corresponding substituted benzyl halide. For example, the synthesis of bis(4-fluorobenzyl) trisulfide, a potent anticancer agent, is achieved by using 4-fluorobenzyl chloride as the starting material.[3][4][5]
II. Biological Applications and Protocols
This compound and its derivatives have demonstrated significant biological activity, primarily as anticancer agents. Their mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.
Application Note 1: Anticancer Activity and Mechanism of Action
This compound exhibits potent anti-proliferative and cytotoxic effects against a wide range of cancer cell lines.[1] Its anticancer activity is attributed to several mechanisms:
-
Modulation of the MAP Kinase (ERK1/ERK2) Pathway: DTS can induce hyper-phosphorylation of ERK1 and ERK2, leading to cellular stress and apoptosis in cancer cells.[1]
-
Induction of Caspase-Independent Cell Death: DTS has been shown to induce a form of programmed cell death that does not rely on the classical caspase cascade.[6] This involves lysosomal membrane permeabilization and the release of cathepsin B.[6][7]
-
Inhibition of Microtubule Dynamics: The derivative bis(4-fluorobenzyl)trisulfide has been shown to inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]
-
Inhibition of Cytochrome P450 Enzymes: DTS can inhibit the activity of CYP1 enzymes, which are involved in the metabolic activation of procarcinogens.[8]
The following DOT script visualizes the MAPK/ERK signaling pathway, a key target of this compound.
Caption: MAPK/ERK Signaling Pathway and the Action of DTS.
Protocol 2: Cell Viability and Proliferation Assays
To assess the cytotoxic effects of this compound and its derivatives, the MTT assay is a commonly used method.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound or its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., from picomolar to micromolar ranges) or a vehicle control (DMSO) for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals by adding the solubilization solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by DTS.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-BAK1, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system.
The following DOT script illustrates a typical experimental workflow for evaluating the anticancer activity of this compound.
Caption: Experimental Workflow for DTS Evaluation.
III. Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and its derivative, bis(4-fluorobenzyl)trisulfide, against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | MCF7 | Breast Cancer | Not specified | [6] |
| This compound | MDA-MB-231 | Breast Cancer | More sensitive than MCF7 | [6] |
| This compound | CRL-2335 | Triple-Negative Breast Cancer | 10-50 (induces cell death) | [6][7] |
| Bis(4-fluorobenzyl)trisulfide | A549 | Lung Cancer | Low micromolar | [5] |
| Bis(4-fluorobenzyl)trisulfide | Bcap-37 | Breast Cancer | Low micromolar | [5] |
| Bis(4-fluorobenzyl)trisulfide | SKOV3 | Ovarian Cancer | Low micromolar | [5] |
| Bis(4-fluorobenzyl)trisulfide | MCF7/adr (MDR1-overexpressing) | Breast Cancer | Similar to parental MCF7 | [5] |
| Bis(4-fluorobenzyl)trisulfide | KBv200 (MDR1-overexpressing) | Cervical Cancer | Similar to parental KB | [5] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell density and incubation time.
These application notes and protocols provide a framework for the synthesis and evaluation of this compound and its derivatives. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs. The promising biological activities of these compounds warrant further investigation for their potential development as novel therapeutic agents.
References
- 1. mona.uwi.edu [mona.uwi.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Silico Design and SAR Study of this compound Analogues for Improved CYP1A1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Dibenzyl Trisulfide from Petiveria alliacea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petiveria alliacea, commonly known as Guinea Hen Weed or Anamu, is a plant rich in bioactive compounds, with dibenzyl trisulfide (DTS) being one of its most significant constituents. DTS has garnered considerable interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and immunomodulatory effects. The mode of action for DTS has been linked to its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2)[1][2][3]. These application notes provide a comprehensive protocol for the extraction and quantification of this compound from P. alliacea, aimed at facilitating further research and development.
Data Presentation: Quantitative Analysis of this compound in Petiveria alliacea Extracts
The concentration of this compound can vary depending on the plant part, solvent, and extraction method used. The following table summarizes quantitative data from various studies.
| Plant Material/Extract Type | Extraction Solvent | This compound (DTS) Content | Reference |
| Whole Plant (leaf, root, and stem) | 65% Ethanol (B145695) | 0.2% of crude extract | [4] |
| Whole Plant (leaf, root, and stem) | Water (Decoction) | 0.06% of crude extract | [4] |
| Root | 96% Ethanol | 2.4% of crude extract | [5] |
| Somatic Embryos | Ethanol | 0.16% (w/v) of extract | [6] |
Experimental Protocols
Protocol 1: Ethanolic Extraction of this compound
This protocol describes a common method for obtaining a crude extract of P. alliacea enriched with this compound.
1. Plant Material Preparation:
-
Collect fresh, healthy roots of Petiveria alliacea.
-
Wash the roots thoroughly with distilled water to remove any soil and debris.
-
Air-dry the roots in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.
-
Grind the dried roots into a fine powder using a mechanical grinder.
2. Maceration Extraction:
-
Weigh 100 g of the powdered root material and place it in a large glass container with a lid.
-
Add 1000 mL of 96% ethanol to the container, ensuring the powder is fully submerged.
-
Seal the container and let it stand at room temperature for 48-72 hours, with occasional agitation.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate (the ethanolic extract).
3. Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to remove the ethanol.
-
The resulting crude extract will be a dark, viscous residue.
4. Storage:
-
Store the crude extract in an airtight, amber-colored glass vial at -20°C to prevent degradation.
Protocol 2: General Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the isolation of this compound from the crude ethanolic extract. Note: This is a generalized protocol and may require optimization based on the specific composition of the crude extract.
1. Preparation of the Column:
-
Use a glass chromatography column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be purified.
-
Wet the silica gel with a non-polar solvent, such as hexane (B92381), to create a slurry and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the solvent to drain until it reaches the top of the silica gel bed.
2. Sample Loading:
-
Dissolve a known amount of the crude ethanolic extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
3. Elution:
-
Begin the elution process with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. A suggested gradient could be starting with 100% hexane, then moving to 95:5, 90:10, 85:15 (hexane:ethyl acetate), and so on.
-
Collect the eluting solvent in fractions of equal volume.
4. Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 9:1).
-
Visualize the spots under UV light or by using an appropriate staining reagent. Compare the Rf value of the spots with that of a pure this compound standard.
-
Pool the fractions that show a pure spot corresponding to this compound.
5. Final Purification and Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
The purity of the isolated compound can be confirmed by analytical techniques such as HPLC, GC-MS, and NMR.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in P. alliacea extracts.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound (standard) of known concentration (e.g., 1 mg/mL) in HPLC-grade methanol (B129727).
-
From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution with methanol.
2. Preparation of Sample Solution:
-
Accurately weigh a known amount of the crude or purified extract and dissolve it in a known volume of HPLC-grade methanol to achieve a concentration within the range of the standard curve.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 254 nm.
-
Column Temperature: 25°C.
4. Analysis and Quantification:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solution and record the peak area of the this compound peak.
-
Using the calibration curve, determine the concentration of this compound in the sample solution.
-
Calculate the percentage of this compound in the original extract.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: this compound interaction with the MAPK/ERK signaling pathway.
References
- 1. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant inhibitory impact of this compound and extracts of Petiveria alliacea on the activities of major drug-metabolizing enzymes in vitro: An assessment of the potential for medicinal plant-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound (DTS) from somatic embryos and rhizogenous/embryogenic callus derived from Guinea hen weed (Petiveria alliacea L.) leaf explants [agris.fao.org]
Application Notes and Protocols: Assessing Dibenzyl Trisulfide Cytotoxicity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl trisulfide (DTS), a sulfur-containing compound isolated from the plant Petiveria alliacea, has garnered significant interest in oncological research due to its potent cytotoxic and anti-proliferative activities against a range of cancer cell lines.[1][2] Understanding the mechanism of action and quantifying the cytotoxic effects of DTS are crucial steps in its development as a potential therapeutic agent. One of the most common and reliable methods to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living, metabolically active cells.
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines. Additionally, we present a summary of reported cytotoxic activities of DTS and a diagram of its proposed signaling pathway leading to cell death.
Data Presentation: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 - 9.3 | 48 h / 72 h |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5.8 - 10.3 | 48 h / 72 h |
| CRL-2335 | Triple-Negative Breast Cancer | ~7.9 | 72 h |
| MDA-MB-157 | Triple-Negative Breast Cancer | ~8.7 | 72 h |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~9.8 | 72 h |
| A2780 | Ovarian Cancer | 0.4 | Not Specified |
| OVCAR4 | Ovarian Cancer | 1.4 | Not Specified |
| HT-1080 | Fibrosarcoma | 1.9 | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 2.24 - 6.6 | Not Specified |
| HeLa | Cervical Cancer | 2.5 | Not Specified |
| SH-SY5Y | Neuroblastoma | 0.43 | Not Specified |
| Jurkat | T-cell Leukemia | 0.35 | Not Specified |
| H460 | Non-small Cell Lung Cancer | 5.1 | Not Specified |
| A549 | Small Cell Lung Cancer | 15.85 | Not Specified |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a generalized procedure and should be optimized for specific cell lines and laboratory conditions.
Materials:
-
This compound (DTS)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of DTS in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DTS in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5% DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DTS.
-
Include control wells:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used to dissolve DTS.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of DTS to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of DTS that causes a 50% reduction in cell viability.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
This compound has been shown to induce cell death through a caspase-independent pathway.[3][4] One of the key mechanisms involves the hyper-activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] This sustained activation of ERK1/2 is believed to promote the expression of pro-apoptotic genes, including BAK1, GADD45a, and LTA, ultimately leading to cell death.[3][4]
Caption: DTS induces caspase-independent cell death via sustained ERK1/2 activation.
References
- 1. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mona.uwi.edu [mona.uwi.edu]
- 3. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of MAPK Pathway Activation by DTS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2][3] The three major well-characterized MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1][4] Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders, making them key targets for therapeutic drug development. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the activation of the MAPK pathway in response to a hypothetical therapeutic compound, DTS.
Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins within a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (activated) forms of key MAPK pathway proteins (e.g., phospho-ERK, phospho-JNK, and phospho-p38), researchers can assess the impact of compounds like DTS on these critical signaling cascades.
Principle of the Assay
This protocol describes the detection of total and phosphorylated ERK, JNK, and p38 MAPK proteins in cell lysates by Western blot. Cells are treated with DTS, followed by lysis to extract total cellular proteins. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific for the total and phosphorylated forms of ERK, JNK, and p38. An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the resulting chemiluminescent signal is captured and quantified.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment analyzing the effect of DTS on the activation of the MAPK pathway in a human cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.
Table 1: Effect of DTS on ERK Pathway Activation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 |
| DTS | 1 | 2.54 | |
| DTS | 10 | 5.89 | |
| DTS | 50 | 8.21 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 |
| DTS | 1 | 1.02 | |
| DTS | 10 | 0.98 | |
| DTS | 50 | 1.05 |
Table 2: Effect of DTS on JNK Pathway Activation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) |
| p-JNK (Thr183/Tyr185) | Untreated Control | 0 | 1.00 |
| DTS | 1 | 3.12 | |
| DTS | 10 | 6.45 | |
| DTS | 50 | 9.78 | |
| Total JNK | Untreated Control | 0 | 1.00 |
| DTS | 1 | 0.99 | |
| DTS | 10 | 1.03 | |
| DTS | 50 | 0.97 |
Table 3: Effect of DTS on p38 Pathway Activation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) |
| p-p38 (Thr180/Tyr182) | Untreated Control | 0 | 1.00 |
| DTS | 1 | 4.22 | |
| DTS | 10 | 7.98 | |
| DTS | 50 | 12.56 | |
| Total p38 | Untreated Control | 0 | 1.00 |
| DTS | 1 | 1.01 | |
| DTS | 10 | 0.96 | |
| DTS | 50 | 1.04 |
Visualizations
Caption: Simplified MAPK signaling pathways activated by DTS.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Starvation: Once cells reach the desired confluency, aspirate the growth medium and replace it with serum-free medium. Incubate for 12-24 hours.
-
DTS Treatment: Prepare stock solutions of DTS in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free medium.
-
Aspirate the starvation medium and add the medium containing the different concentrations of DTS or vehicle control.
-
Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 2 hours).
B. Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
D. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., β-actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
E. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the fold change in protein expression or phosphorylation relative to the untreated control.
Materials and Reagents
-
Cell Lines: Appropriate human cell line (e.g., HeLa, A549, MCF-7)
-
Cell Culture Media and Reagents: DMEM, FBS, Penicillin-Streptomycin, PBS
-
DTS Compound
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast Polyacrylamide Gels
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody
-
p44/42 MAPK (Erk1/2) Antibody
-
Phospho-SAPK/JNK (Thr183/Tyr185) Antibody
-
SAPK/JNK Antibody
-
Phospho-p38 MAPK (Thr180/Tyr182) Antibody
-
p38 MAPK Antibody
-
β-actin Antibody
-
-
HRP-conjugated Secondary Antibodies
-
ECL Western Blotting Substrate
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded. |
| Inactive primary or secondary antibody | Use fresh or validated antibodies. | |
| Insufficient incubation times | Optimize incubation times for antibodies. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. |
Conclusion
The Western blot protocol detailed in this application note provides a robust method for assessing the activation of the MAPK signaling pathway in response to the hypothetical compound DTS. By quantifying the phosphorylation status of key kinases—ERK, JNK, and p38—researchers can gain valuable insights into the mechanism of action of novel therapeutic agents and their potential impact on critical cellular signaling networks. The provided data tables and visualizations serve as a template for presenting and interpreting experimental results in the context of drug discovery and development.
References
- 1. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK pathways in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Dibenzyl Trisulfide Efficacy Using Colony Forming Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl trisulfide (DTS), a sulfur-containing compound isolated from the plant Petiveria alliacea (also known as guinea hen weed or anamu), has demonstrated significant anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2][3][4] Its therapeutic potential lies in its ability to modulate key signaling pathways involved in cancer cell growth and survival.[1] This document provides detailed application notes and a comprehensive protocol for assessing the efficacy of DTS using the colony forming assay, a well-established in vitro method to determine the long-term survival and proliferative capacity of cancer cells following treatment.
DTS has been shown to exert its anticancer effects through various mechanisms, including the modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Studies have indicated that DTS can lead to the hyper-phosphorylation of growth factor-induced MAPKinases. Furthermore, DTS has been observed to induce caspase-independent cell death in triple-negative breast cancer (TNBC) cells, a process involving lysosomal membrane permeabilization and the release of cathepsin B. In some cancer cell lines, DTS treatment leads to the upregulation of pro-apoptotic genes such as BAK1, GADD45a, and LTA.
The colony forming assay is a valuable tool for preclinical drug development, as it provides insights into the cytostatic or cytotoxic effects of a compound on the clonogenic potential of cancer cells. The protocols outlined below are designed to be a starting point for researchers investigating the anticancer properties of DTS.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the reported cytotoxic activity of this compound (DTS) against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of DTS required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Miapaca | Pancreatic Cancer | 0.34 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.38 | |
| DU145 | Prostate Cancer | 0.59 | |
| PC-3 | Prostate Cancer | 0.63 | |
| A549 | Lung Cancer | 0.84 | |
| CRL-2335 | Triple-Negative Breast Cancer | < 10 | |
| SH-SY5Y | Neuroblastoma | Not specified | |
| HL-60 | Promyelocytic Leukemia | Not specified |
Note: IC50 values can vary depending on the assay conditions, cell line passage number, and other experimental factors. It is recommended to determine the IC50 in the specific cell line of interest under your laboratory's conditions.
Experimental Protocols
Protocol 1: General Colony Forming Assay
This protocol provides a general framework for performing a colony forming assay to evaluate the efficacy of DTS. Specific parameters such as cell seeding density and DTS concentration range should be optimized for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (DTS) stock solution (dissolved in a suitable solvent like DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count to determine the cell concentration.
-
Seed the cells into 6-well plates at a predetermined optimal density (typically 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow the cells to attach overnight in the incubator.
-
-
DTS Treatment:
-
Prepare serial dilutions of DTS in complete medium from the stock solution. It is advisable to use a concentration range that brackets the known or expected IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve DTS).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of DTS or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the DTS-containing medium and wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed.
-
Replace the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Staining and Quantification:
-
Once the colonies are of a sufficient size (conventionally defined as a group of at least 50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies by adding 1 ml of 10% formalin to each well and incubating for 15 minutes at room temperature.
-
Remove the formalin and gently wash the wells with water.
-
Add 1 ml of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the wells with water several times until the background is clear.
-
Allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of colonies in each well. This can be done manually or using an automated colony counter or imaging software like ImageJ.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of DTS concentration to generate a dose-response curve.
-
Protocol 2: Colony Forming Assay for this compound in Triple-Negative Breast Cancer (TNBC) Cells (CRL-2335)
This protocol is adapted from a study that specifically investigated the effect of DTS on the TNBC cell line CRL-2335.
Materials:
-
CRL-2335 human breast cancer cells
-
Complete cell culture medium
-
This compound (DTS)
-
DMSO (vehicle)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
10% Formalin
-
Crystal violet solution
-
ImageJ software for colony counting
Procedure:
-
Cell Seeding: Plate CRL-2335 cells at a density of 2000 cells per well in a 6-well plate. Allow them to attach overnight.
-
DTS Treatment: The following day, treat the cells with a range of DTS concentrations (e.g., 100 nM to 50 µM) or with DMSO as a vehicle control. The treatment duration is 48 hours.
-
Colony Growth: After 48 hours, remove the treatment medium, wash the cells, and add fresh, drug-free medium. Allow the cells to grow for 2 weeks.
-
Fixing and Staining: Fix the cells with 10% Formalin and then stain with crystal violet solution.
-
Imaging and Counting: Image the stained colonies and count them using ImageJ software.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the colony forming assay to assess this compound efficacy.
Signaling Pathways Modulated by this compound
Caption: Proposed signaling pathways affected by this compound in cancer cells.
References
- 1. mona.uwi.edu [mona.uwi.edu]
- 2. researchgate.net [researchgate.net]
- 3. Specific RSK Kinase Inhibition by this compound and Implication for Therapeutic Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. US9662303B2 - Composition and method for treating cancer - Google Patents [patents.google.com]
Application of Dibenzyl Trisulfide in Triple-Negative Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or HER2-targeted therapies, leading to a poorer prognosis compared to other breast cancer subtypes.[1][2] Dibenzyl trisulfide (DTS), a natural organosulfur compound derived from the plant Petiveria alliacea, has emerged as a promising therapeutic agent against TNBC.[3][4] This document provides detailed application notes and experimental protocols for studying the effects of DTS on TNBC cells, summarizing key findings and methodologies from recent research.
Data Presentation
The cytotoxic and inhibitory effects of this compound (DTS) have been quantified across various triple-negative breast cancer (TNBC) cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability and enzymatic activity.
Table 1: IC50 Values of DTS on TNBC Cell Viability
| Cell Line | Ancestry | IC50 (µM) | Assay | Incubation Time (h) | Reference |
| HCC1806 | African American | 10.6 ± 1.2 | Alamar Blue | 48 | [1] |
| MDA-MB-468 | African American | 10.3 ± 2.0 | Alamar Blue | 48 | |
| CRL-2335 | West African | Not specified, but showed highest sensitivity | Cell Viability Assay | 48 | |
| MDA-MB-157 | European | Not specified | Cell Viability Assay | 48 | |
| MDA-MB-436 | European | Not specified | Cell Viability Assay | 48 | |
| MDA-MB-231 | European | Not specified | Cell Viability Assay | 48 |
Table 2: IC50 Values of DTS on Cytochrome P450 (CYP) Enzyme Activity
| Enzyme | IC50 (µM) | Reference |
| CYP1A1 | 1.68 ± 0.3 | |
| CYP1A2 | 1.9 ± 0.2 | |
| CYP1B1 | 1.29 ± 0.3 |
Mechanism of Action
DTS exhibits its anti-cancer effects in TNBC cells through a multi-faceted mechanism that primarily involves the induction of a unique form of programmed cell death.
Caspase-Independent Cell Death
Contrary to many conventional chemotherapeutics that induce apoptosis through caspase activation, DTS primarily triggers a caspase-independent cell death pathway in TNBC cells. While DTS treatment leads to PARP cleavage, a hallmark of apoptosis, it does not cause significant cleavage of caspase-3. This suggests that DTS circumvents the classical caspase cascade, which could be advantageous in treating tumors with inherent resistance to caspase-dependent apoptosis.
Lysosomal Membrane Permeabilization
A key event in DTS-induced cell death is the destabilization of the lysosomal membrane , leading to lysosomal membrane permeabilization (LMP). This results in the release of lysosomal proteases, such as cathepsin B , into the cytoplasm, which then execute cell death.
Induction of Pro-Apoptotic Genes
DTS treatment has been shown to upregulate the expression of several pro-apoptotic genes, including BAK1, GADD45a, and LTA .
-
BAK1 is a pro-apoptotic member of the Bcl-2 family that promotes apoptosis.
-
GADD45a is involved in the p38-mediated activation of the tumor suppressor p53.
-
LTA (lymphotoxin-alpha) can induce apoptosis and necroptosis through the tumor necrosis factor receptor 1.
Inhibition of Cell Proliferation and Migration
In addition to inducing cell death, DTS also effectively inhibits the proliferation and migration of TNBC cells. This suggests that DTS may not only reduce tumor burden but also has the potential to limit metastasis.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound (DTS) in inducing cell death in triple-negative breast cancer (TNBC) cells.
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of DTS on TNBC cells.
Cell Viability Assay (Alamar Blue Assay)
This assay quantitatively measures cell proliferation and cytotoxicity.
Experimental Workflow:
Caption: Workflow for the Alamar Blue cell viability assay.
Protocol:
-
Seed TNBC cells (e.g., HCC1806, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of DTS in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the DTS-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add Alamar Blue reagent (10% of the total volume) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay assesses the effect of DTS on cell migration.
Protocol:
-
Seed TNBC cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of DTS or a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of cells after DTS treatment.
Protocol:
-
Treat TNBC cells with various concentrations of DTS for a specified period (e.g., 24 hours).
-
After treatment, trypsinize the cells, count them, and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain them with 0.5% crystal violet.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, even though DTS induces caspase-independent death, this assay can still identify early apoptotic events like phosphatidylserine (B164497) externalization.
Protocol:
-
Treat TNBC cells with DTS for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Lysosomal Membrane Permeabilization Assay
This assay detects the release of lysosomal contents into the cytosol.
Protocol:
-
Culture TNBC cells on glass coverslips.
-
Treat the cells with DTS for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like saponin (B1150181) (which selectively permeabilizes the plasma membrane but not lysosomal membranes).
-
Incubate the cells with primary antibodies against a lysosomal protein (e.g., LAMP1) and a protein that is released upon LMP (e.g., Cathepsin B).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. A diffuse cytoplasmic staining of Cathepsin B, as opposed to punctate lysosomal staining, indicates LMP.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer. Its unique mechanism of inducing caspase-independent cell death via lysosomal membrane permeabilization offers a novel strategy to combat this aggressive disease. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the anti-cancer properties of DTS.
References
Dibenzyl Trisulfide: Applications and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro investigation of Dibenzyl trisulfide (DTS) on various cancer cell lines. DTS, a naturally occurring polysulfide found in the plant Petiveria alliacea, has demonstrated significant anti-cancer properties across a range of cancer types. These notes are intended to guide researchers in exploring the cytotoxic, anti-proliferative, and apoptotic effects of DTS, as well as its impact on key cellular signaling pathways.
Summary of Quantitative Data
The cytotoxic effects of this compound have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below for easy comparison.
Table 1: IC50 Values of this compound (DTS) in Various Cancer Cell Lines
| Cancer Type | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 72 h | 0.38 | [1] |
| MDA-MB-468 | 48 h | 10.3 ± 2.0 | [2] | |
| HCC1806 | 48 h | 10.6 ± 1.2 | [2] | |
| Pancreatic Cancer | Miapaca | 72 h | 0.34 | [1] |
| Prostate Cancer | DU145 | 72 h | 0.59 | [1] |
| PC-3 | 72 h | 0.63 | [1] | |
| Lung Cancer | A549 | 72 h | 0.84 | [1] |
| A549 (small cell) | Not Specified | 15.85 | [3] | |
| H460 (non-small cell) | Not Specified | 5.1 | [3] | |
| Neuroblastoma | SH-SY5Y | Not Specified | 0.43 | [3] |
| Mammary Carcinoma | MCF-7 | Not Specified | 2.24, 6.6 | [3] |
| Melanoma | IPC | Not Specified | 2.90 | [3] |
| Bladder Carcinoma | A637 | Not Specified | 18.84 | [3] |
| Leukemia | Jurkat | Not Specified | 0.35 | [3] |
| Ovarian Cancer | A2780 | Not Specified | 0.40 | [3] |
| OVCAR4 | Not Specified | 1.4 | [3] | |
| Fibrosarcoma | HT1080 | Not Specified | 1.9 | [3] |
| Adenocarcinoma | HeLa | Not Specified | 2.5 | [3] |
Key Experimental Protocols
Detailed methodologies for essential in vitro assays to characterize the anti-cancer effects of this compound are provided below.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent effect of DTS on cancer cell viability.
a) Alamar Blue (Resazurin) Assay [4]
-
Principle: Measures the metabolic activity of viable cells. Resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin (B1680543) (pink) by mitochondrial enzymes in living cells.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat cells with a range of DTS concentrations (e.g., 100 pM to 100 µM) or DMSO as a vehicle control for 48 or 72 hours.[4][5]
-
Add Alamar Blue reagent (10% of the total volume) to each well and incubate for 4-5 hours.
-
Measure fluorescence using a microplate spectrofluorometer.
-
b) MTT Assay [5]
-
Principle: Relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[5]
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.[5]
-
Expose cells to various concentrations of DTS for the desired time points (e.g., 48 or 72 hours).[5]
-
Add MTT reagent to each well and incubate to allow formazan crystal formation.[5]
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).[5]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) with a microplate reader.[5]
-
c) WST-1 Assay [1]
-
Principle: A water-soluble tetrazolium salt is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells.
-
Protocol:
-
Plate cells in 96-well plates and treat with 10-fold dilutions of DTS (e.g., 1 nM to 100 µM) for 72 hours.[1]
-
Add 10 µl of WST-1 reagent to each well and incubate.
-
Measure the absorbance at 450 nm (reference wavelength 690 nm).[1]
-
Calculate cell viability as a percentage of the control and determine IC50 values using appropriate software.[1]
-
Cell Proliferation Assay (Colony Formation Assay)[4]
-
Principle: Assesses the long-term effect of a compound on the ability of single cells to grow into colonies.
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.[5]
-
Treat the cells with low concentrations of DTS (e.g., below 500 nM) and incubate for 10-14 days to allow for colony formation.[4][5]
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies in each well.
-
Cell Migration Assay (Wound Healing Assay)[4]
-
Principle: Evaluates the effect of a compound on the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.[5]
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.[5]
-
Wash the cells to remove debris and treat with non-toxic concentrations of DTS (e.g., 10 µM and 25 µM).[4][5]
-
Monitor and image the closure of the wound at different time points (e.g., 0, 24, 48 hours).[5]
-
Quantify the rate of cell migration by measuring the change in the wound area over time.[5]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)[4]
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Treat cells with DTS (e.g., 10 µM - 50 µM) or DMSO for 48 hours.[4]
-
For some studies, pre-treat cells with a pan-caspase inhibitor like z-VAD-fmk (100 µM) for 1 hour before DTS treatment to investigate caspase dependency.[4]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.[4]
-
Cell Cycle Analysis[6][7]
-
Principle: Measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Harvest the cells after treatment with DTS.[6]
-
Resuspend the cells in PBS.[6]
-
Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing and incubate on ice for at least two hours.[6][7]
-
Wash the cells with PBS.[6]
-
Resuspend the cells in a staining buffer containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).[6][7]
-
Incubate the cells overnight at 4°C, protected from light.[6][7]
-
Acquire data on a flow cytometer.[6]
-
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Signaling pathways modulated by this compound (DTS).
Caption: General experimental workflow for in vitro DTS studies.
References
- 1. Specific RSK Kinase Inhibition by this compound and Implication for Therapeutic Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. US9662303B2 - Composition and method for treating cancer - Google Patents [patents.google.com]
- 4. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Dibenzyl Trisulfide: A Competitive Inhibitor of CYP1A1 for Research and Drug Development
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound found in the plant Petiveria alliacea, has emerged as a significant subject of interest in chemoprevention and drug development.[1][2][3] This interest stems from its ability to act as a direct, reversible, and competitive inhibitor of cytochrome P450 1A1 (CYP1A1).[1][2][4] CYP1A1 is a critical enzyme in the metabolism of procarcinogens, such as polycyclic aromatic hydrocarbons, converting them into carcinogenic metabolites.[1][3][5] By inhibiting CYP1A1, DTS presents a promising avenue for preventing the activation of these harmful compounds. These application notes provide a comprehensive overview of the inhibitory action of DTS on CYP1A1, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory potency of this compound against CYP1A1 and other related enzymes has been quantified through various in vitro and in silico studies. The key parameters are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound [1][2]
| Enzyme | Substrate | Inhibition Parameter | Value (µM) |
| CYP1A1 | 7-Ethoxyresorufin | IC₅₀ | 1.3 ± 0.3 |
| CYP1A1 | 7-Ethoxyresorufin | Kᵢ (apparent) | 4.55 ± 0.37 |
| CYP1B1 | 7-Ethoxyresorufin | IC₅₀ | 1.7 ± 0.3 |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Table 2: In Silico Molecular Docking of this compound with CYP1A1 [1][2]
| Parameter | Value |
| Binding Affinity | -39.8 kJ·mol⁻¹ |
| Distance from Heme Group | ~4.3 Å |
| Key Interacting Residues | Phe-123, Phe-224, Phe-258 |
Signaling Pathway
The induction of CYP1A1 is primarily regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.[6][7][8] Xenobiotics, such as polycyclic aromatic hydrocarbons, bind to the AhR in the cytoplasm, leading to its nuclear translocation and dimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter region of the CYP1A1 gene, initiating its transcription.[9] this compound exerts its inhibitory effect directly on the CYP1A1 enzyme and does not appear to impact the gene expression of cyp1a or the aryl hydrocarbon receptor 2 (ahr2).[1][3]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A1 induction and its inhibition by this compound (DTS).
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on CYP1A1.
In Vitro CYP1A1 Inhibition Assay (Fluorometric)
This protocol is adapted from studies demonstrating the direct inhibition of recombinant human CYP1A1 by DTS.[1]
Materials:
-
Recombinant human CYP1A1 bactosomes
-
This compound (DTS)
-
7-Ethoxyresorufin (7-ER) - Substrate
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Trizma base solution
-
96-well microplates (black, clear bottom)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DTS in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of 7-ER in a suitable solvent.
-
Prepare a fresh solution of NADPH in potassium phosphate buffer.
-
Prepare a stop solution of 80% acetonitrile/20% Trizma base.
-
-
Assay Setup:
-
In a 96-well plate, add 200 µL of an enzyme mix containing:
-
Recombinant human CYP1A1 (e.g., 1.02 pmol/200 µL)
-
7-Ethoxyresorufin (final concentration, e.g., 0.4 µM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
-
Add varying concentrations of DTS (e.g., 0-12.12 µM) to the wells. Include a vehicle control (solvent only).
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding NADPH (final concentration, e.g., 34 µM).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 75 µL of the stop solution to each well.
-
Measure the fluorescence of the product (resorufin) using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each DTS concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DTS concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the in vitro CYP1A1 inhibition assay.
Determination of Inhibition Mechanism (Kᵢ)
To determine if DTS is a competitive, non-competitive, or uncompetitive inhibitor, enzyme kinetics are studied by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor.
Procedure:
-
Follow the general procedure for the In Vitro CYP1A1 Inhibition Assay.
-
Perform the assay with multiple concentrations of the substrate (7-ER) at several fixed concentrations of DTS.
-
Measure the initial reaction velocities (fluorescence per unit time).
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
The apparent Kᵢ can be calculated from the slopes of the Lineweaver-Burk plots.
In Vivo Ethoxyresorufin-O-deethylase (EROD) Assay in Zebrafish Embryos
This protocol provides a framework for assessing the in vivo inhibitory activity of DTS on CYP1A activity using a zebrafish model.[1]
Materials:
-
Zebrafish (Danio rerio) embryos
-
This compound (DTS)
-
7-Ethoxyresorufin (7-ER)
-
Embryo medium
-
Multi-well plates
Procedure:
-
Exposure:
-
Expose zebrafish embryos (e.g., from 24 to 96 hours post-fertilization) to varying concentrations of DTS (e.g., 0.08–0.8 µM) in embryo medium. Include a vehicle control.
-
-
EROD Assay:
-
At the desired time point (e.g., 96 hpf), transfer individual embryos to wells containing 7-ER in embryo medium.
-
Incubate for a defined period to allow for the metabolism of 7-ER to resorufin (B1680543).
-
-
Measurement:
-
Measure the fluorescence of resorufin in the medium surrounding the embryos or in embryo lysates.
-
-
Data Analysis:
-
Quantify the EROD activity as the rate of resorufin production.
-
Compare the EROD activity in DTS-treated embryos to the vehicle control to determine the extent of in vivo inhibition.
-
Logical Relationship of Experimental Findings
The combination of in vitro, in silico, and in vivo studies provides a comprehensive understanding of DTS as a CYP1A1 inhibitor.
References
- 1. This compound binds to and competitively inhibits the cytochrome P450 1A1 active site without impacting the expression of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound binds to and competitively inhibits the cytochrome P450 1A1 active site without impacting the expression of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. d-nb.info [d-nb.info]
- 6. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Signal integration by the CYP1A1 promoter — a quantitative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Dibenzyl Trisulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzyl trisulfide (DTS) is a naturally occurring organosulfur compound found in plants such as Petiveria alliacea (guinea hen weed).[1][2][3] It has garnered significant interest in the pharmaceutical and scientific communities due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4][5] As research into the therapeutic potential of DTS progresses, the need for robust and reliable analytical methods for its precise quantification in various matrices—from raw plant material to complex biological samples and pharmaceutical formulations—is critical.
This document provides detailed application notes and protocols for three common analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Principle
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For DTS analysis, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. DTS is separated from other components based on its hydrophobicity. Detection can be achieved using various detectors, with Ultraviolet (UV) detection being common due to the presence of aromatic rings in the DTS molecule. For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a Mass Spectrometry (MS) or Fluorescence (FLR) detector.[6][7]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
- HPLC system with a UV detector, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- This compound reference standard (≥98% purity).
- HPLC-grade acetonitrile, methanol (B129727), and water.
- Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Standard Solutions:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation:
- Plant Extracts: An ethanolic or aqueous extract can be prepared.[7] The extract should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.
- Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol) and dilute to fall within the calibration curve range. Filter before injection.
- Biological Samples: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate DTS and remove interfering substances.
4. Chromatographic Conditions:
- Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection Wavelength: 254 nm.
- Run Time: 15 minutes.
5. Quantification:
- Generate a calibration curve by plotting the peak area of the DTS standard against its concentration.
- Determine the concentration of DTS in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary: HPLC
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | A high coefficient of determination indicates a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 95 - 105% | The percentage of the true amount of analyte that is detected by the method. |
| Precision (RSD) | < 2% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Note: These values are representative and should be determined during method validation for a specific application and matrix.[8]
HPLC Workflow Diagram
References
- 1. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significant inhibitory impact of this compound and extracts of Petiveria alliacea on the activities of major drug-metabolizing enzymes in vitro: An assessment of the potential for medicinal plant-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. skemman.is [skemman.is]
- 7. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Analytical Methods | Lab Manager [labmanager.com]
Application Notes and Protocols for In Vivo Studies of Dibenzyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo investigation of Dibenzyl trisulfide (DTS), a compound with demonstrated therapeutic potential. The protocols outlined below are designed to facilitate the study of its anti-cancer, anti-inflammatory, and neuroprotective properties in established animal models.
Introduction to this compound (DTS)
This compound is a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea (Guinea Hen Weed).[1] In vitro and preliminary in vivo studies have indicated its potential as a therapeutic agent. DTS is known to modulate key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and exhibits a range of biological activities.[1][2] Its proposed mechanisms of action include the inhibition of cancer cell proliferation, modulation of the immune response, and potential neuroprotective effects.[3][4] DTS has been shown to be relatively safe in mice at concentrations up to 34 mg/kg body weight.
Key Signaling Pathways Modulated by DTS
MAPK/ERK Signaling Pathway
DTS has been identified as an inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. By targeting components of this pathway, DTS can induce apoptosis in cancer cells.
T-Helper Cell Differentiation and Cytokine Modulation
DTS has been observed to induce a "cytokine switching" mechanism, which involves the downregulation of pro-inflammatory Th1 cytokines and the upregulation of anti-inflammatory Th2 cytokines. This immunomodulatory effect suggests its potential in treating inflammatory and autoimmune diseases.
Data Presentation
The following tables provide a structured summary of quantitative data from in vivo studies on this compound and serve as templates for presenting new experimental findings.
Immunomodulatory Effects of this compound in Mice
| Treatment Group | Dose (mg/kg) | Route of Admin. | Endpoint | Result | Reference |
| Control | Vehicle | i.p. | Granulocyte Count | Baseline | |
| DTS | 11 | i.p. | Granulocyte Count | 62.75% Increase | |
| Control | Vehicle | i.p. | Thymic Weight | Baseline | |
| DTS | 11 | i.p. | Thymic Weight | 52.29% Increase |
Template for Anti-Cancer Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Route of Admin. | Tumor Volume Change (%) | Survival Rate (%) | Key Biomarker Change |
| Vehicle Control | - | i.p./p.o. | e.g., +200% | e.g., 0% | e.g., p-ERK levels |
| DTS | e.g., 10 | i.p./p.o. | e.g., -50% | e.g., 80% | e.g., Decreased p-ERK |
| DTS | e.g., 20 | i.p./p.o. | e.g., -75% | e.g., 100% | e.g., Decreased p-ERK |
| Positive Control | e.g., Doxorubicin | i.v. | e.g., -80% | e.g., 100% | e.g., DNA damage |
Template for Anti-Inflammatory Effects of this compound in an LPS-Induced Model
| Treatment Group | Dose (mg/kg) | Route of Admin. | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-4 (pg/mL) |
| Naive | - | - | e.g., < 10 | e.g., < 5 | e.g., < 5 |
| LPS + Vehicle | - | i.p. | e.g., 500 ± 50 | e.g., 800 ± 70 | e.g., < 5 |
| LPS + DTS | e.g., 10 | i.p./p.o. | e.g., 250 ± 30 | e.g., 400 ± 40 | e.g., 50 ± 10 |
| LPS + DTS | e.g., 20 | i.p./p.o. | e.g., 100 ± 20 | e.g., 200 ± 30 | e.g., 100 ± 15 |
Template for Neuroprotective Effects of this compound in a Stroke Model
| Treatment Group | Dose (mg/kg) | Route of Admin. | Infarct Volume (%) | Neurological Score | Oxidative Stress Marker |
| Sham | - | - | 0 | 0 | e.g., Baseline MDA |
| MCAO + Vehicle | - | i.p./i.v. | e.g., 30 ± 5 | e.g., 3.5 ± 0.5 | e.g., Increased MDA |
| MCAO + DTS | e.g., 10 | i.p./i.v. | e.g., 15 ± 3 | e.g., 2.0 ± 0.4 | e.g., Decreased MDA |
| MCAO + DTS | e.g., 20 | i.p./i.v. | e.g., 8 ± 2 | e.g., 1.5 ± 0.3 | e.g., Decreased MDA |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to study the effects of this compound.
Protocol for In Vivo Anti-Cancer Efficacy in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor activity of DTS in a subcutaneous xenograft model using human cancer cells.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
This compound (DTS)
-
Vehicle for DTS (e.g., DMSO and corn oil)
-
Matrigel (optional, for enhanced tumor take)
-
Calipers for tumor measurement
-
Anesthetics
Procedure:
-
Cell Culture and Preparation: Culture cancer cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor formation.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start measurements when tumors become palpable (approximately 50-100 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, DTS low dose, DTS high dose, positive control).
-
DTS Administration: Prepare DTS in a suitable vehicle. Administer DTS to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined doses and schedule (e.g., daily for 21 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (or when tumors reach the predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process for downstream analyses such as histology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3), and Western blotting (e.g., for p-ERK levels).
Protocol for In Vivo Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Model
This protocol is designed to assess the anti-inflammatory effects of DTS in a mouse model of acute systemic inflammation induced by LPS.
Materials:
-
Male C57BL/6 or BALB/c mice, 8-10 weeks old
-
This compound (DTS)
-
Vehicle for DTS
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
ELISA kits for TNF-α, IL-6, IL-4, and IL-10
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly assign mice to different groups (e.g., Naive, LPS + Vehicle, LPS + DTS low dose, LPS + DTS high dose).
-
DTS Pre-treatment: Administer DTS or vehicle to the respective groups (e.g., via i.p. injection or oral gavage) 1 hour prior to LPS challenge.
-
LPS Challenge: Induce systemic inflammation by administering LPS (e.g., 1-5 mg/kg) via intraperitoneal injection. The naive group should receive saline instead of LPS.
-
Sample Collection: At a specified time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia. Euthanize the mice and collect relevant tissues (e.g., liver, spleen, lungs).
-
Cytokine Analysis: Centrifuge the blood to obtain serum. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-4, IL-10) in the serum using ELISA kits according to the manufacturer's instructions.
-
Tissue Analysis: Tissues can be processed for histological analysis to assess inflammation or for molecular analysis (e.g., qPCR or Western blotting) to measure the expression of inflammatory markers.
Protocol for In Vivo Neuroprotective Efficacy in a Middle Cerebral Artery Occlusion (MCAO) Stroke Model
This protocol details the procedure for evaluating the neuroprotective effects of DTS in a transient MCAO model in rats or mice, which mimics ischemic stroke.
References
- 1. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mona.uwi.edu [mona.uwi.edu]
- 3. researchgate.net [researchgate.net]
- 4. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzyl Trisulfide
Welcome to the technical support center for the synthesis of Dibenzyl Trisulfide (DTS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your DTS synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yielded a mixture of polysulfides (disulfide, trisulfide, tetrasulfide, etc.) instead of pure this compound. How can I improve the selectivity for the trisulfide?
Answer: The formation of a mixture of polysulfides is a common challenge in the synthesis of DTS. To enhance the selectivity for the trisulfide, the reaction between a Bunte salt (sodium S-benzyl thiosulfate) and sodium sulfide (B99878) is a highly effective method. This approach offers high selectivity for the trisulfide over the disulfide and other polysulfides.[1] Controlling the stoichiometry of the reactants is crucial. Using a 2:1 molar ratio of the Bunte salt to sodium sulfide nonahydrate is recommended for selectively forming the trisulfide.
Question: The yield of my this compound synthesis is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can result from several factors. Here are some common causes and their solutions:
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. For the Bunte salt method, conducting the reaction in water at 0 °C has been shown to be effective.[1]
-
Impure Starting Materials: Ensure that your starting materials, particularly the benzyl (B1604629) halide and sodium sulfide, are of high purity. The presence of water in sodium sulfide can be addressed by using the nonahydrate form and adjusting the stoichiometry accordingly.
-
Side Reactions: The formation of dibenzyl disulfide is a major competing reaction. The Bunte salt method minimizes this side reaction.[1] If using other methods, such as the reaction of benzyl chloride with elemental sulfur and a reducing agent, precise control over the stoichiometry and reaction time is critical to minimize disulfide formation.
-
Inefficient Purification: this compound can be challenging to separate from other polysulfides. Standard silica (B1680970) gel chromatography may not be effective. The use of reversed-phase chromatography or careful crystallization can improve the isolated yield of the pure trisulfide.
Question: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: Purification of this compound from a mixture of polysulfides can be challenging due to their similar polarities.
-
Column Chromatography: While standard silica gel chromatography can be difficult, some success has been reported using non-polar eluents like 100% petroleum ether or hexane. Thin-layer chromatography (TLC) with these solvents can be used to develop an appropriate separation method.
-
Reversed-Phase Chromatography: This technique has been shown to be effective in separating dibenzyl polysulfides. A gradient of methanol (B129727) and water is a good starting point for developing a separation method on a C18 column.
-
Crystallization: If the crude product is a solid, careful crystallization from a suitable solvent system can be used to enrich the trisulfide. This may require some experimentation to find the optimal solvent.
Question: How can I confirm the purity of my synthesized this compound and identify common impurities?
Answer: The most common impurity in this compound synthesis is Dibenzyl Disulfide. These compounds can be distinguished using ¹H NMR spectroscopy.
-
¹H NMR Spectroscopy: The chemical shift of the benzylic protons (CH₂) is different for the trisulfide and disulfide.
-
This compound: The benzylic protons typically appear around δ 4.02 ppm (in CDCl₃).[1]
-
Dibenzyl Disulfide: The benzylic protons appear at a slightly different chemical shift.
-
Dibenzyl Sulfide (Monosulfide): The benzylic protons appear around δ 3.5-3.6 ppm (in CDCl₃).[2][3] By integrating the signals corresponding to the benzylic protons of the trisulfide and disulfide, you can determine the relative purity of your sample.
-
Data on this compound Synthesis Yields
The following table summarizes reported yields for different synthetic methods for this compound and related compounds.
| Starting Materials | Method | Product | Yield | Reference |
| Benzyl Bunte Salt and Sodium Sulfide Nonahydrate | Reaction in water at 0 °C | This compound | 77% | [1] |
| 4-Methylbenzyl Bromide, Na₂S₂O₃·5H₂O, and Na₂S·9H₂O | Bulk synthesis via Bunte salt | Bis(4-methylbenzyl) Trisulfide | 82% | [1] |
| Benzyl Chloride, Sodium Carbonate, and Elemental Sulfur | Reaction in wet polyethylene (B3416737) glycol (PEG 200) | Dibenzyl Disulfide | 91% | [4] |
Experimental Protocol: Selective Synthesis of this compound via Bunte Salt
This protocol is adapted from a reported method for the selective synthesis of trisulfides.[1]
Step 1: Synthesis of Benzyl Bunte Salt (Sodium S-benzyl thiosulfate)
-
In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in a 30% ethanol-water solution.
-
Add sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) (1.3 eq).
-
Stir the mixture at room temperature for 5 hours.
-
After the reaction is complete, remove the ethanol (B145695) under reduced pressure. The resulting aqueous residue containing the crude Bunte salt is used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
To a stirred solution of the crude Bunte salt (from Step 1, assuming 100% conversion) in water, add an aqueous solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (0.5 eq) dropwise at 0 °C.
-
A white suspension will appear upon the addition of the sodium sulfide solution.
-
Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (using a non-polar eluent like petroleum ether).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography using petroleum ether as the eluent.
-
Characterize the final product by ¹H NMR. The benzylic protons of this compound should appear as a singlet at approximately 4.02 ppm in CDCl₃.[1]
Visualizing the Workflow and Troubleshooting
Diagram 1: General Workflow for this compound Synthesis
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Dibenzyl Trisulfide in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Dibenzyl Trisulfide (DTS) when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing this compound (DTS) stock solutions in DMSO?
For optimal stability, DTS stock solutions should be prepared in anhydrous DMSO. It is common practice in research to store these stock solutions at -20°C or -80°C.[1] Given the reactivity of trisulfides, storage at -80°C is preferable for long-term stability, potentially extending it to six months, while at -20°C, the stability might be limited to one month, similar to what is recommended for the related compound, dibenzyl disulfide. To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is highly recommended to aliquot the stock solution into single-use vials.
Q2: Is this compound (DTS) stable in DMSO at room temperature?
No, DTS is likely unstable in DMSO at room temperature. Recent studies have shown that linear organic trisulfides undergo spontaneous S-S bond metathesis in polar aprotic solvents like DMSO.[2][3][4] This reaction can occur rapidly, reaching equilibrium within seconds to minutes, without the need for heat, light, or other catalysts.[2] Therefore, it is crucial to minimize the time that DTS solutions in DMSO are kept at room temperature.
Q3: What are the likely degradation products of this compound (DTS) in DMSO?
The primary degradation pathway for DTS in DMSO is believed to be a disproportionation or metathesis reaction. This process involves the scrambling of the sulfur atoms in the trisulfide chain, leading to the formation of a mixture of polysulfides. The expected degradation products are primarily Dibenzyl Disulfide (DBDS) and Dibenzyl Tetrasulfide (DBTS).
Q4: How can I detect the degradation of my this compound (DTS) solution?
Degradation can be monitored chromatographically, for instance, by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. In such a method, the appearance of new peaks corresponding to the degradation products (e.g., dibenzyl disulfide and dibenzyl tetrasulfide) and a concurrent decrease in the peak area of the parent DTS peak would indicate degradation.
Q5: Does DMSO itself react with this compound (DTS)?
Current evidence suggests that the degradation of DTS in DMSO is not a direct reaction with the solvent itself, but rather an intrinsic instability of the trisulfide bond that is facilitated by the polar aprotic nature of DMSO.
Troubleshooting Guides
Problem: I am observing inconsistent results in my cell-based assays using a DTS stock solution in DMSO.
-
Possible Cause 1: Degradation of DTS. The composition of your DTS solution may be changing over time due to the trisulfide metathesis, leading to varying concentrations of the active compound and its degradation products.
-
Solution: Prepare fresh DTS solutions from solid material for each experiment or use aliquots that have been stored at -80°C for a limited time. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
-
Possible Cause 2: Variable concentration of active species. The degradation products (dibenzyl disulfide and tetrasulfide) may have different biological activities compared to DTS. A changing ratio of these compounds can lead to inconsistent biological effects.
-
Solution: Characterize the purity of your DTS stock solution using a suitable analytical method like HPLC before use. If significant degradation is observed, a fresh stock should be prepared.
-
Problem: I see unexpected peaks in the chromatogram of my DTS sample.
-
Possible Cause: Spontaneous degradation. The additional peaks are likely the disulfide and tetrasulfide degradation products resulting from the trisulfide metathesis in DMSO.
-
Solution: Confirm the identity of these peaks by comparing their retention times with those of authentic standards of dibenzyl disulfide and dibenzyl tetrasulfide, if available. Alternatively, LC-MS can be used to identify the molecular weights of the species in each peak. To minimize this degradation, ensure your analytical workflow minimizes the time the sample is in DMSO at room temperature before injection.
-
Data Summary
The degradation of this compound in DMSO is a disproportionation reaction. The expected products and their molecular weight changes are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Change from DTS |
| Dibenzyl Disulfide | C₁₄H₁₄S₂ | 246.39 | -32.07 (loss of one sulfur atom) |
| This compound | C₁₄H₁₄S₃ | 278.46 | Parent Compound |
| Dibenzyl Tetrasulfide | C₁₄H₁₄S₄ | 310.52 | +32.07 (gain of one sulfur atom) |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound in DMSO
This protocol outlines a general method for assessing the stability of DTS in DMSO. Method optimization and validation are required for specific applications.
1. Objective: To develop a stability-indicating HPLC method capable of separating DTS from its potential degradation products (dibenzyl disulfide and dibenzyl tetrasulfide).
2. Materials and Instrumentation:
-
This compound (DTS) reference standard
-
Dibenzyl Disulfide (DBDS) and Dibenzyl Tetrasulfide (DBTS) reference standards (if available)
-
HPLC grade acetonitrile (B52724), water, and methanol
-
Anhydrous DMSO
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 50% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 50% B
-
30-35 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Stock Solution: Prepare a 10 mM stock solution of DTS in anhydrous DMSO.
-
Working Solution: Dilute the stock solution to 100 µM with a 50:50 mixture of acetonitrile and water.
5. Forced Degradation Study (to confirm method specificity):
-
Acid Degradation: Add 100 µL of 1 M HCl to 1 mL of DTS stock solution. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before dilution and injection.
-
Base Degradation: Add 100 µL of 1 M NaOH to 1 mL of DTS stock solution. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before dilution and injection.
-
Oxidative Degradation: Add 100 µL of 3% H₂O₂ to 1 mL of DTS stock solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the DTS in DMSO solution at 60°C for 7 days.
-
Photodegradation: Expose the DTS in DMSO solution to UV light (254 nm) for 24 hours.
6. Analysis:
-
Inject the prepared working solution and the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the DTS peak. The method is considered stability-indicating if the degradation products are well-resolved from the parent DTS peak.
Visualizations
This compound Degradation Pathway
Caption: Spontaneous metathesis of this compound in DMSO.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of Dibenzyl Trisulfide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Dibenzyl trisulfide (DTS) during in vitro experiments.
Troubleshooting Guide: this compound Solubility
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My this compound (DTS) precipitated out of solution when I diluted my DMSO stock in cell culture medium. What happened and how can I prevent this?
Answer:
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is less soluble.[1][2] The key is to manage the transition from the organic solvent to the aqueous environment of your cell culture medium.
Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of DTS in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of DTS. It is crucial to determine the maximum soluble concentration in your specific medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][3][4] This may necessitate preparing a more dilute stock solution in DMSO. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for your dilutions.[1] |
| Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. | Test the solubility of DTS in a simpler buffered saline solution (like PBS) to determine if media components are contributing to the precipitation.[1] |
Question 2: I'm still experiencing precipitation even after following the basic troubleshooting steps. What other methods can I try to improve the solubility of DTS?
Answer:
If standard dilution techniques are insufficient, you can explore the use of co-solvents or surfactants. These should be used with caution and validated for compatibility with your specific cell line and assay.
| Method | Description | Considerations |
| Co-solvents | Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[5][6][7] Common co-solvents include ethanol (B145695) and polyethylene (B3416737) glycol (PEG 400).[5] | The final concentration of the co-solvent must be carefully controlled to avoid cellular toxicity. It is essential to run a vehicle control with the same concentration of the co-solvent to assess its effect on the cells. |
| Surfactants | Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[8][9][10] These micelles can encapsulate hydrophobic compounds like DTS, increasing their apparent solubility.[8] Non-ionic surfactants like Tween 80 and Polysorbate 20 are often used in cell culture applications.[8][10] | The concentration of the surfactant should be kept above its critical micelle concentration (CMC) to ensure micelle formation but below levels that could be cytotoxic.[9] Always include a surfactant-only control in your experiments. |
| Albumin Conjugation | It has been reported that the cytotoxic activity of DTS can be significantly increased when bound to albumin.[11] This approach may also improve its solubility and stability in culture medium. | This method involves preparing a DTS-albumin complex. The protocol for this is more involved and should be carefully followed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[12][13] A stock solution of 10 mM in DMSO is frequently reported.[12]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and for many cell lines, it is recommended to be at or below 0.1% to minimize toxicity and off-target effects.[1][3][4] However, the tolerance to DMSO can vary between cell types, so it is best to determine the maximum non-toxic concentration for your specific cell line with a vehicle control experiment.
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Gentle warming of the stock solution in DMSO and the cell culture medium to 37°C can aid in dissolution.[1] Brief sonication of the stock solution can also be used to ensure it is fully dissolved before dilution.[1] However, prolonged or excessive heating should be avoided to prevent degradation of the compound.
Q4: How can I determine the aqueous solubility of this compound in my specific cell culture medium?
A4: You can perform a kinetic solubility assay.[14] This involves preparing a serial dilution of your DTS stock solution in your cell culture medium in a microplate. The plate is then incubated, and the wells are visually inspected for precipitation over time.[1] Alternatively, light scattering (nephelometry) or UV absorbance after filtration can be used for a more quantitative assessment.[14]
Experimental Protocols
Protocol 1: Standard Dilution of this compound for In Vitro Assays
This protocol describes the standard method for preparing working solutions of DTS from a DMSO stock.
Materials:
-
This compound (DTS) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of DTS powder in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly and, if necessary, sonicate briefly to ensure the compound is completely dissolved.[1]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Pre-warm your complete cell culture medium to 37°C.[1]
-
Perform a serial dilution of the 10 mM DTS stock solution in pre-warmed medium to create a range of intermediate concentrations. It is often beneficial to perform the initial, larger dilution step in a small volume of medium first.
-
-
Prepare Final Working Solutions:
-
Add a small volume of the appropriate intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Add the DTS solution dropwise while gently vortexing the medium to ensure rapid and even dispersal.[1]
-
Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).[1]
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or try an alternative solubilization method.
-
Protocol 2: Kinetic Solubility Assessment of this compound
This protocol provides a basic method to estimate the kinetic solubility of DTS in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear bottom cell culture plate
-
Sterile pipette tips
Procedure:
-
Prepare Serial Dilutions in DMSO:
-
In a separate plate or tubes, prepare a 2-fold serial dilution of your 10 mM DTS stock solution in DMSO.
-
-
Addition to Media:
-
In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of DTS to the corresponding wells (this will result in a 1:100 dilution and a final DMSO concentration of 1%). Include a well with 2 µL of DMSO only as a negative control.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a cell culture incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). The highest concentration that remains clear is an estimate of the kinetic solubility under these conditions.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for assessing its effects.
Caption: Proposed mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. jocpr.com [jocpr.com]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. mona.uwi.edu [mona.uwi.edu]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dibenzyl Trisulfide (DTS) Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl trisulfide (DTS) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound (DTS)?
A1: DTS is sparingly soluble in aqueous solutions. It is recommended to dissolve DTS in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] A stock concentration of 10-20 mM in DMSO is commonly used. Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).
Q2: What is a typical starting concentration range for DTS in cell culture experiments?
A2: The optimal concentration of DTS is highly cell-line dependent. Based on published data, a starting range of 0.1 µM to 100 µM is recommended for initial screening experiments to determine the IC50 (half-maximal inhibitory concentration) value for your cell line of interest.[2]
Q3: How long should I incubate my cells with DTS?
A3: Incubation times can vary depending on the experimental endpoint. For cell viability and cytotoxicity assays, incubation periods of 48 to 72 hours are commonly reported.[2] For signaling pathway analysis, shorter time points may be necessary to capture transient effects.
Q4: Is DTS selective for cancer cells?
A4: DTS has shown some degree of selectivity for pathological cells. For example, it was not found to be significantly toxic to the non-cancerous human fibroblast cell line (HOFA) at concentrations that were lethal to most cancer cell lines tested.[3][4] However, it is crucial to test the cytotoxicity of DTS on a relevant non-cancerous control cell line in your experiments to determine its selectivity in your specific model.
Q5: What are the known signaling pathways affected by DTS?
A5: DTS is known to modulate several signaling pathways. Its primary mechanism involves the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4][5] DTS can also inhibit the p90 ribosomal S6 kinase (RSK), a downstream effector of the MAPK/ERK pathway.[6] Furthermore, DTS can induce caspase-independent cell death through lysosomal membrane permeabilization and the release of cathepsin B.[6][7][8] It also upregulates the expression of pro-apoptotic genes such as BAK1, GADD45a, and LTA.[2][6][7]
Troubleshooting Guide
Issue 1: I am not observing any significant effect of DTS on my cells.
-
Possible Cause: The concentration of DTS may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration.
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Extend the incubation time (e.g., up to 72 hours) and perform a time-course experiment to identify the optimal treatment duration.
-
-
Possible Cause: Issues with the DTS compound itself.
-
Solution: Verify the purity and integrity of your DTS compound. If possible, obtain a new batch from a reputable supplier. Ensure proper storage of the stock solution (at -20°C or -80°C) to prevent degradation.[1]
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to DTS. Consider using a different cell line or investigating potential mechanisms of resistance.
-
Issue 2: I am observing high levels of cell death even at very low concentrations of DTS.
-
Possible Cause: Your cell line is highly sensitive to DTS.
-
Solution: Shift your dose-response curve to a lower concentration range (e.g., nanomolar concentrations).
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding the tolerance level of your cells. Run a vehicle control (medium with the same concentration of solvent but without DTS) to assess solvent-induced toxicity.
-
Issue 3: My results from apoptosis assays (e.g., caspase-3 activity) are inconsistent with the observed cell death.
-
Possible Cause: DTS can induce caspase-independent cell death.[6][7]
-
Solution: Do not rely solely on caspase-based assays to measure DTS-induced cell death. Employ alternative methods to assess cell viability and death, such as measuring lysosomal membrane permeabilization, cathepsin B release, or using assays that detect necrosis (e.g., LDH release assay or propidium (B1200493) iodide staining).[6][7][8]
-
Issue 4: I am observing unexpected off-target effects.
-
Possible Cause: DTS can have effects on other cellular targets.
-
Solution: Be aware of potential off-target effects. For instance, DTS has been reported to inhibit cytochrome P450 enzymes, which could influence the metabolism of other compounds in your experimental system.[9][10] If you suspect off-target effects, you may need to perform additional experiments to confirm them and consider their implications for your results.
-
Data Presentation
Table 1: IC50 Values of this compound (DTS) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| Miapaca | Pancreatic Cancer | 0.34 | 72 | WST-1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.38 | 72 | WST-1 |
| DU145 | Prostate Cancer | 0.59 | 72 | WST-1 |
| PC-3 | Prostate Cancer | 0.63 | 72 | WST-1 |
| A549 | Non-small Cell Lung Cancer | 0.84 | 72 | WST-1 |
| CRL-2335 | Triple-Negative Breast Cancer | ~10 | 48 | Alamar Blue |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~15 | 48 | Alamar Blue |
Note: IC50 values can vary between different studies and experimental conditions. It is always recommended to determine the IC50 in your specific cell line and under your experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT/WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
DTS Treatment: Prepare serial dilutions of DTS in culture medium. Remove the old medium from the wells and add 100 µL of the DTS-containing medium to each well. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for at least 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader. For WST-1, measure the absorbance at 450 nm directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Western Blot Analysis for Signaling Pathway Proteins
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with DTS at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, RSK, BAK1, GADD45a, LTA, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: DTS modulates the MAPK/ERK signaling pathway.
Caption: DTS induces caspase-independent cell death.
Caption: General experimental workflow for DTS studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Silico Design and SAR Study of this compound Analogues for Improved CYP1A1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Dibenzyl trisulfide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzyl trisulfide (DTS). The information is presented in a question-and-answer format to directly address common issues encountered during analytical and biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTS) and what are its primary biological activities?
This compound (DTS) is a naturally occurring organosulfur compound found in the plant Petiveria alliacea (Guinea Hen Weed). It has garnered significant interest in the scientific community for its potent anti-cancer properties.[1][2] DTS has been shown to exhibit cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[3][4] Its primary mechanisms of action involve the modulation of the MAPK/ERK signaling pathway and the induction of caspase-independent cell death through lysosomal membrane permeabilization.[1][2][3]
Q2: In which solvents is DTS soluble and what are the recommended storage conditions?
DTS is a lipophilic compound. For experimental purposes, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For specific assays, this stock solution is then further diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. While specific stability data under various pH and temperature conditions are not extensively published, it is generally recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: Can DTS interfere with common cell viability assays like MTT or Alamar Blue?
Yes, there is a potential for interference. Organosulfur compounds, in general, can have reducing properties which may lead to the chemical reduction of tetrazolium salts (like MTT) or resazurin (B115843) (the active component of Alamar Blue), independent of cellular metabolic activity. This can lead to an overestimation of cell viability. It is recommended to include a cell-free control where DTS is incubated with the assay reagent to assess any direct chemical reaction. If interference is observed, consider alternative cytotoxicity assays that measure different cellular parameters, such as membrane integrity (e.g., LDH assay) or ATP content.
Troubleshooting Guides
Inconsistent Results in DTS Quantification (HPLC & GC-MS)
Q1: My HPLC chromatograms show peak tailing and shifting retention times for DTS. What could be the cause?
Peak tailing and retention time drift in HPLC analysis of DTS can be attributed to several factors:
-
Column Degradation: The silica-based stationary phase of C18 columns can degrade over time, especially when using mobile phases with a high pH. This exposes silanol (B1196071) groups that can interact with DTS, causing peak tailing.
-
Mobile Phase Issues: Inconsistent mobile phase composition, improper degassing leading to bubble formation, or changes in pH can all affect retention times.
-
Temperature Fluctuations: Lack of a column oven or inconsistent laboratory temperature can lead to retention time variability.
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Column Health: Flush the column with a strong solvent like isopropanol. If the problem persists, consider replacing the column.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily, ensure thorough mixing and degassing. Use a buffered mobile phase to maintain a stable pH.
-
Temperature Control: Use a column oven to maintain a constant temperature throughout the analysis.
-
Sample Solvent: Whenever possible, dissolve the final dilution of your DTS sample in the mobile phase.
Q2: I am observing poor sensitivity and ghost peaks in my GC-MS analysis of DTS. What should I do?
Poor sensitivity and the appearance of ghost peaks in GC-MS can be frustrating. Here are some potential causes and solutions:
-
Injector Contamination: The injector port can accumulate non-volatile residues from previous injections, which can bleed into subsequent runs, causing ghost peaks.
-
Column Bleed: Operating the column at temperatures above its recommended limit can cause the stationary phase to degrade and bleed, leading to a rising baseline and ghost peaks.
-
Sample Preparation: Impurities in the sample or solvents can introduce contaminants.
-
Gas Leaks: Leaks in the carrier gas line can introduce air and moisture into the system, affecting sensitivity and column performance.
Troubleshooting Steps:
-
Injector Maintenance: Regularly clean or replace the injector liner and septum.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any residual contaminants.
-
High-Purity Solvents and Gases: Use high-purity solvents for sample preparation and high-quality carrier gas.
-
Leak Check: Perform a leak check on the GC system.
Variability in DTS Biological Assays
Q1: My cell viability assay results with DTS are not reproducible. What are the common pitfalls?
Inconsistent results in cell viability assays are a common issue. Here are some factors to consider when working with DTS:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension before seeding.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Incubation Time: Ensure consistent incubation times with both the compound and the viability reagent.
-
Compound Precipitation: DTS, being lipophilic, may precipitate out of aqueous culture medium at higher concentrations. Visually inspect the wells for any signs of precipitation.
-
Reagent Preparation: Ensure that the viability reagents are properly stored and prepared according to the manufacturer's instructions.
Q2: I am not observing the expected induction of apoptosis with DTS. Why might this be?
While DTS does induce cell death, it has been reported to primarily trigger a caspase-independent pathway.[1][2] Therefore, assays that specifically measure caspase activation (e.g., caspase-3/7 activity assays) may not show a strong positive result. Instead, consider assays that measure markers of caspase-independent cell death, such as:
-
Lysosomal Membrane Permeabilization (LMP): Use dyes like Acridine Orange or assays that detect the release of lysosomal enzymes like Cathepsin B into the cytosol.[1]
-
PARP Cleavage: Western blotting for PARP cleavage can still be a useful indicator of cell death, as it can be cleaved by other proteases besides caspases.[1]
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can detect apoptosis (early and late stages) and necrosis, providing a broader picture of cell death mechanisms.[1]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of this compound across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 0.43 | [3] |
| Jurkat | Leukemia | 0.35 | [3] |
| A2780 | Ovarian Cancer | 0.40 | [3] |
| OVCAR4 | Ovarian Cancer | 1.4 | [3] |
| HT1080 | Fibrosarcoma | 1.9 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | [3] |
| HeLa | Cervical Cancer | 2.5 | [3] |
| IPC | Melanoma | 2.90 | [3] |
| H460 | Non-small cell lung cancer | 5.1 | [3] |
| MCF-7 | Breast Cancer | 2.24 - 6.6 | [3] |
| A549 | Lung Cancer | 15.85 | [3] |
| A637 | Bladder Carcinoma | 18.84 | [3] |
| CRL-2335 | Triple-Negative Breast Cancer | < 10 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | < 10 | [6] |
Table 2: Inhibitory Activity of this compound on Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) | Reference |
| CYP1A1 | 1.3 ± 0.3 | [7] |
| CYP1B1 | 1.7 ± 0.3 | [7] |
Experimental Protocols
General Protocol for HPLC-UV/DAD Analysis of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 254 nm. A DAD can be used to scan a range of wavelengths to confirm peak purity.
-
-
Sample Preparation:
-
Prepare a stock solution of DTS in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
General Protocol for Cell Viability (Alamar Blue) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of DTS in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of DTS. Include a vehicle control (medium with the same concentration of DMSO as the highest DTS concentration).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Alamar Blue Addition:
-
Add Alamar Blue reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours, or as recommended by the manufacturer.
-
-
Measurement:
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (fluorescence: excitation ~560 nm, emission ~590 nm; absorbance: 570 nm and 600 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathway and Workflow Diagrams
References
- 1. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound binds to and competitively inhibits the cytochrome P450 1A1 active site without impacting the expression of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dibenzyl Trisulfide
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Dibenzyl Trisulfide (DTS) and facing challenges related to its low bioavailability. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor bioavailability of this compound (DTS)?
A1: The poor bioavailability of DTS primarily stems from its physicochemical properties. It is a highly lipophilic compound with low aqueous solubility, which limits its dissolution in the gastrointestinal fluids after oral administration.[1] Factors contributing to its low bioavailability may include:
-
Poor aqueous solubility: DTS does not readily dissolve in the gut, which is a prerequisite for absorption.[2]
-
Slow dissolution rate: Even if it is in a solid form, the rate at which it dissolves can be very slow.
-
First-pass metabolism: After absorption, DTS may be extensively metabolized in the intestinal wall and liver by cytochrome P450 enzymes, reducing the amount of unchanged drug that reaches systemic circulation.[1][3]
Q2: What are the general strategies to enhance the bioavailability of poorly soluble drugs like DTS?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Particle size reduction: Decreasing the particle size (micronization, nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate.[4]
-
Lipid-based formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can present the drug in a solubilized state, facilitating its absorption through lipid absorption pathways.[4]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Novel drug delivery systems: This includes nanoparticles, liposomes, and micelles that can encapsulate the drug and modify its pharmacokinetic profile.[5]
Q3: Is there a specific formulation approach that has shown promise for DTS?
A3: Yes, a particularly promising approach for DTS is its complexation with albumin.[6][7][8] Studies have shown that binding DTS to albumin, such as bovine serum albumin (BSA), can dramatically increase its cytotoxic activity against cancer cell lines by 70 to over 1000-fold.[7][8] A patent has also been filed for a DTS-albumin formulation, claiming a significant enhancement in cytotoxic activity.[6] This suggests that an albumin-based formulation could be a highly effective strategy for improving the delivery and, consequently, the bioavailability and therapeutic efficacy of DTS.
Q4: How does DTS interact with drug-metabolizing enzymes?
A4: this compound has been shown to be a significant inhibitor of major drug-metabolizing cytochrome P450 (CYP) enzymes, particularly CYP1A2, 2C19, and 3A4.[3] This is a critical consideration for drug development, as it indicates a potential for drug-drug interactions if DTS is co-administered with other therapeutic agents that are substrates for these enzymes.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of DTS in Animal Studies
Question: We are observing significant inter-individual variability in the plasma concentrations of DTS in our animal studies. What could be the cause, and how can we mitigate this?
Answer: High variability is a common issue for poorly soluble compounds like DTS.[4]
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor and Variable Dissolution | The extent of DTS dissolution in the gastrointestinal (GI) tract can vary significantly between individual animals due to differences in GI fluid volume and composition.[4] | 1. Formulation Optimization: Develop a formulation that enhances solubility and dissolution, such as a SEDDS or an amorphous solid dispersion. 2. Particle Size Control: Ensure consistent and small particle size of the DTS raw material. |
| Food Effects | The presence or absence of food can drastically alter the GI environment (pH, bile secretion), impacting the dissolution and absorption of lipophilic drugs like DTS.[4] | 1. Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet. 2. Investigate Food Effect: Conduct a formal food-effect study to understand how food impacts the bioavailability of your formulation. |
| Variable First-Pass Metabolism | Differences in the expression and activity of CYP enzymes in the gut and liver of individual animals can lead to variable metabolism of DTS before it reaches systemic circulation.[4] | 1. Use a More Homogenous Animal Population: Select animals of the same age, sex, and genetic background. 2. Consider Enzyme Inhibitors/Inducers: Be aware of any co-administered substances that could affect CYP activity. |
| Inconsistent Dosing Technique | Improper oral gavage technique can lead to variability in the amount of drug delivered to the stomach. | 1. Ensure Proper Training: All personnel administering the drug should be well-trained in the technique. 2. Use Appropriate Formulation Volume: The dosing volume should be appropriate for the size of the animal to ensure accurate delivery. |
Issue 2: DTS Formulation is Physically Unstable (e.g., Precipitation, Phase Separation)
Question: Our DTS formulation (e.g., nanosuspension, SEDDS) is showing signs of physical instability over time. What can we do to improve its stability?
Answer: Physical instability is a common hurdle in the development of formulations for poorly soluble drugs.
| Formulation Type | Potential Cause of Instability | Troubleshooting Steps |
| Nanosuspension | Crystal Growth (Ostwald Ripening): Smaller particles have higher surface energy and tend to dissolve and redeposit onto larger particles, leading to an increase in particle size over time. | 1. Optimize Stabilizer: Use a combination of steric and electrostatic stabilizers (e.g., a polymer and a surfactant). 2. Select Appropriate Polymer: Choose a polymer that has a high affinity for the drug surface to provide a strong steric barrier. 3. Increase Viscosity: Adding a viscosity-enhancing agent to the continuous phase can slow down particle movement and growth. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Drug Precipitation: The drug may precipitate out of the formulation upon dilution in the aqueous environment of the GI tract if the solubilization capacity is exceeded. | 1. Optimize Oil/Surfactant/Co-surfactant Ratios: Conduct a thorough phase diagram study to identify a stable self-emulsifying region. 2. Select Excipients with High Solubilizing Capacity: Screen various oils, surfactants, and co-surfactants for their ability to dissolve DTS. 3. Incorporate a Polymeric Precipitation Inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state of the drug upon dilution. |
| Amorphous Solid Dispersion | Recrystallization: The amorphous form of the drug is thermodynamically unstable and can revert to a more stable crystalline form over time, especially in the presence of moisture and heat. | 1. Select the Right Polymer: The polymer should have good miscibility with the drug and a high glass transition temperature (Tg) to restrict molecular mobility. 2. Control Moisture Content: Store the formulation in a low-humidity environment and use appropriate packaging. 3. Optimize Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Albumin Complex
This protocol is based on the concept described in U.S. Patent 9,662,303 B2 for enhancing the cytotoxic activity of DTS.[6]
Objective: To prepare a DTS-Bovine Serum Albumin (BSA) complex to potentially enhance its bioavailability and therapeutic efficacy.
Materials:
-
This compound (DTS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Prepare DTS Stock Solution: Dissolve DTS in ethanol to create a concentrated stock solution. The exact concentration will depend on the desired final DTS:BSA molar ratio.
-
Prepare BSA Solution: Dissolve BSA in PBS (pH 7.4) to a known concentration (e.g., 10 mg/mL).
-
Complexation: a. While gently stirring the BSA solution at room temperature, slowly add the DTS stock solution dropwise. A molar excess of DTS to albumin is suggested (e.g., a 6:1 molar ratio of DTS to BSA).[6] b. Continue stirring the mixture for a defined period (e.g., 2-4 hours) at room temperature to allow for complex formation.
-
Removal of Unbound DTS and Ethanol: a. Transfer the DTS-BSA mixture to a dialysis bag. b. Dialyze against a large volume of PBS (pH 7.4) at 4°C for 24-48 hours with several changes of the dialysis buffer. This will remove unbound DTS and ethanol.
-
Characterization: a. Determine the concentration of DTS and BSA in the final complex solution using appropriate analytical methods (e.g., HPLC for DTS and a protein assay like the BCA assay for BSA). b. Characterize the complex for particle size and polydispersity index using Dynamic Light Scattering (DLS).
-
Storage: Store the DTS-BSA complex solution at 4°C or freeze for long-term storage.
Protocol 2: General Workflow for HPLC Analysis of DTS in Plasma
This is a general protocol that would need to be optimized and validated for the specific application.
Objective: To quantify the concentration of DTS in plasma samples.
Materials:
-
Plasma samples containing DTS
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex for 1 minute. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. e. Carefully collect the supernatant and transfer it to a clean tube for analysis.
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of DTS) or MS/MS with optimized transitions.
-
-
Quantification: a. Prepare a calibration curve by spiking known concentrations of DTS into blank plasma and processing the samples as described above. b. Plot the peak area ratio of DTS to the internal standard against the DTS concentration. c. Determine the concentration of DTS in the unknown samples by interpolating from the calibration curve.
Visualizations
Caption: Workflow for developing and testing new this compound formulations.
Caption: DTS inhibits the MAPK/ERK signaling pathway, affecting cell proliferation.
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. Significant inhibitory impact of this compound and extracts of Petiveria alliacea on the activities of major drug-metabolizing enzymes in vitro: An assessment of the potential for medicinal plant-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9662303B2 - Composition and method for treating cancer - Google Patents [patents.google.com]
- 7. mona.uwi.edu [mona.uwi.edu]
- 8. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorapacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorapacin (B1684098).
Frequently Asked Questions (FAQs)
Q1: Can fluorapacin be synthesized directly from dibenzyl trisulfide?
While this compound is a structurally related parent compound and a known biologically active molecule, the common and scalable synthesis of fluorapacin, which is bis(4-fluorobenzyl)trisulfide, does not typically start from this compound.[1] Instead, fluorapacin is synthesized from precursors containing the 4-fluorobenzyl moiety. The established methods focus on constructing the trisulfide bridge between two 4-fluorobenzyl groups.[1]
Q2: What is the most common method for synthesizing fluorapacin?
A widely used and scalable method is a "one-pot, two-step" synthesis.[1] This process is advantageous as it involves a minimum number of synthetic steps and can be performed under standard laboratory conditions without specialized equipment.[1]
Q3: My fluorapacin sample is degrading. What are the common causes?
Fluorapacin is sensitive to certain environmental conditions. Degradation can be caused by:
-
Exposure to strong light: Significant degradation has been observed after exposure to strong light (4500 Lx ± 500 Lx) for 10 days.[2]
-
Strong basic conditions: Strong bases (e.g., 1.0M NaOH) can accelerate the disproportionation of fluorapacin into its corresponding disulfide and tetrasulfide derivatives.[2]
-
Extreme pH: The most stable pH range for fluorapacin in aqueous media is between 4.0 and 8.0.[2]
Q4: What are the expected degradation products of fluorapacin?
Under forced conditions, fluorapacin can disproportionate to form bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide.[2]
Q5: How should I store fluorapacin to ensure its stability?
To ensure stability, fluorapacin should be stored with protection from light.[2] For long-term storage (24 months), it is recommended to keep it at 25±2 °C with a relative humidity of 60±10%.[2] The compound has shown good thermal stability at elevated temperatures (40 and 60 °C) for 10 days without significant degradation.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure all starting materials are pure and dry. Optimize reaction time and temperature. |
| Side reactions occurring. | Use high-purity reagents and solvents. Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Loss during workup and purification. | Optimize extraction and recrystallization procedures. Minimize the number of transfer steps. | |
| Product Impurity | Presence of disulfide and tetrasulfide. | This may be due to disproportionation. Avoid strong bases and prolonged exposure to light during the reaction and workup.[2] |
| Residual starting materials or solvents. | Optimize the purification process. Recrystallization from a suitable solvent system is often effective. Drying under vacuum can help remove residual solvents.[1] | |
| Reaction Failure | Poor quality of reagents. | Use freshly purchased or purified reagents. Verify the quality of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Incorrect reaction conditions. | Double-check the reaction setup, temperature, and stirring rate. Ensure the reaction is running under an inert atmosphere if required. |
Experimental Protocols
"One-Pot, Two-Step" Synthesis of Fluorapacin
This protocol is based on the large-scale synthesis method described in the patent literature.[1]
Materials:
-
4-Fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide)
-
A sulfur source (e.g., sodium thiosulfate, sulfur monochloride)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide)
Procedure:
-
Step 1: Formation of the Bunte Salt. Dissolve the 4-fluorobenzyl halide in a suitable solvent. Add an aqueous solution of sodium thiosulfate. The reaction mixture is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Step 2: Formation of the Trisulfide. To the reaction mixture from Step 1, add a second equivalent of the 4-fluorobenzyl halide and a sulfur transfer reagent. Alternatively, the intermediate Bunte salt can be reacted with a suitable sulfur source like sodium polysulfide. The reaction is stirred until completion.
-
Workup and Purification. After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield pure fluorapacin. The crystalline product can be dried under vacuum at a temperature below 40 °C.[1]
Visualizations
Experimental Workflow: "One-Pot, Two-Step" Synthesis of Fluorapacin
Caption: Workflow for the one-pot, two-step synthesis of fluorapacin.
Logical Relationship: Factors Affecting Fluorapacin Stability
Caption: Factors influencing the stability of fluorapacin.
References
Strategies to reduce Dibenzyl trisulfide-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dibenzyl trisulfide (DTS) in experimental settings. The focus is on understanding and potentially mitigating its cytotoxic effects on normal cells.
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Normal/Non-Tumorigenic Cell Lines
Possible Cause 1: Cell Line Specific Sensitivity
While this compound (DTS) has shown selectivity for cancer cells, some normal cell lines might exhibit higher sensitivity.[1][2] It has been reported that the proliferation of the HOFA human fibroblast, a non-cancerous cell line, was not severely affected by DTS at 8.9 µM over seven days, a concentration lethal to many cancer cell lines.[1][2][3]
Suggested Solution:
-
Titration Experiment: Perform a dose-response curve with a wide range of DTS concentrations on your specific normal cell line to determine its IC50 value.
-
Compare with Cancer Cell Lines: Run a parallel experiment with a cancer cell line known to be sensitive to DTS to confirm the compound's activity and assess the therapeutic window.
-
Alternative Normal Cell Line: If feasible, consider using a different, less sensitive normal cell line as a control.
Possible Cause 2: Oxidative Stress
While not directly demonstrated for DTS, related organosulfur compounds have been shown to induce oxidative stress. This could be a contributing factor to cytotoxicity in normal cells.
Suggested Solution:
-
Co-treatment with Antioxidants: Consider a co-treatment with N-acetylcysteine (NAC) or other antioxidants. This has been shown to mitigate the toxicity of other compounds that induce reactive oxygen species (ROS). It is crucial to first establish a baseline of DTS cytotoxicity in your cell line and then test a range of antioxidant concentrations to find a protective, non-interfering dose.
Possible Cause 3: Experimental Conditions
Factors such as cell density, passage number, and media composition can influence cellular response to treatment.
Suggested Solution:
-
Standardize Protocols: Ensure consistent cell seeding densities and use cells within a low passage number range.
-
Serum Concentration: The cytotoxic activity of DTS has been shown to be significantly increased when bound to albumin in vitro. Variations in serum concentration in your culture media could therefore impact the effective concentration of DTS. Maintain a consistent serum percentage across experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound (DTS) cytotoxicity?
A1: The primary mechanism of DTS-induced cytotoxicity involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). DTS has been shown to induce hyper-phosphorylation of ERK1 and ERK2, leading to a state of cellular stress that can trigger apoptosis. Additionally, recent studies have revealed that DTS can induce a caspase-independent form of programmed cell death associated with lysosomal membrane permeabilization and the release of cathepsin B.
Q2: Is this compound (DTS) selective for cancer cells?
A2: Evidence suggests that DTS exhibits a degree of selectivity for cancer cells over normal cells. For example, DTS was not found to be significantly toxic to the human fibroblast cell line (HOFA) at concentrations that were lethal to a variety of cancer cell lines. Similarly, extracts of Petiveria alliacea, the plant from which DTS is isolated, as well as DTS itself, have shown no cytotoxic activity against the non-tumorigenic human hepatocellular carcinoma cell line, Hep G2. However, the degree of selectivity can be cell-line dependent.
Q3: What are the typical IC50 values for DTS in cancer cell lines?
A3: The IC50 values for DTS vary depending on the cancer cell line and the assay conditions. Reported values are generally in the low micromolar range. For a summary of reported IC50 values, please refer to the data table below.
Q4: How does DTS induce apoptosis?
A4: DTS can induce apoptosis through multiple mechanisms. It promotes the expression of pro-apoptotic genes such as BAK1, GADD45a, and LTA. While it can induce some classical apoptotic markers, a significant mechanism is caspase-independent cell death. This is characterized by destabilization of the lysosomal membrane and the release of cathepsins.
Q5: Can I use DTS in combination with other therapeutic agents?
A5: The combination of DTS with other agents is an area of active research. Given its mechanism of action on the MAPK pathway, there is potential for synergistic effects with other anticancer drugs. However, any combination therapy should be carefully evaluated for enhanced cytotoxicity in both cancer and normal cells.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (DTS) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SH-SY5Y | Human Neuroblastoma | 0.43 | |
| Miapaca | Human Pancreatic Cancer | 0.34 | |
| MDA-MB-231 | Human Breast Cancer (TNBC) | 0.38 | |
| DU145 | Human Prostate Cancer | 0.59 | |
| PC-3 | Human Prostate Cancer | 0.63 | |
| A549 | Human Small Cell Lung Cancer | 0.84 | |
| MCF-7 | Human Breast Cancer | 2.24 - 6.6 | |
| IPC-Melanoma | Human Melanoma | 2.90 | |
| HOFA | Human Fibroblast (Normal) | Not severely affected at 8.9 µM | |
| Hep G2 | Human Hepatocellular Carcinoma (Non-tumorigenic) | No cytotoxic activity observed |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of DTS by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of DTS in DMSO.
-
Create a serial dilution of DTS in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DTS or vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed and treat cells with DTS as described in the MTT assay protocol in 6-well plates.
-
After treatment, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Western Blot for Phospho-ERK (p-ERK) Expression
This protocol detects the phosphorylation status of ERK1/2, a key event in the DTS-induced signaling cascade.
-
Protein Extraction:
-
Seed and treat cells with DTS in 6-well plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Visualizations
Caption: DTS-Induced Cytotoxicity Signaling Pathway.
Caption: General Experimental Workflow for Assessing DTS Cytotoxicity.
References
- 1. mona.uwi.edu [mona.uwi.edu]
- 2. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Critical Review of the Therapeutic Potential of Dibenzyl Trisulphide Isolated from Petiveria alliacea L (Guinea hen weed, anamu) | West Indian Medical Journal [mona.uwi.edu]
Technical Support Center: Method Refinement for Detecting Dibenzyl Trisulfide (DBTS) Metabolites
Welcome to the Technical Support Center for the analytical refinement of Dibenzyl Trisulfide (DBTS) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed methodologies, and answers to frequently asked questions related to the detection and quantification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of DBTS and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Q1: What are the most likely metabolites of this compound (DBTS) in a biological system?
A1: Based on the known instability of polysulfides and the metabolic action of cytochrome P450 enzymes, the primary metabolites of DBTS are postulated to be formed through the successive loss of sulfur atoms.[1][2][3] The expected metabolic pathway is the reduction of the trisulfide bridge to a disulfide, followed by further reduction to a monosulfide. Therefore, the primary metabolites to target for detection are:
-
Dibenzyl Disulfide (DBDS)
-
Dibenzyl Sulfide (B99878) (DBS)
Phase I metabolism may also lead to hydroxylated versions of these compounds on the benzyl (B1604629) rings, but DBDS and DBS are the most probable and primary metabolites.
Q2: I am observing significant peak tailing for DBTS and its potential metabolites in my GC-MS analysis. What are the common causes and solutions?
A2: Peak tailing is a frequent issue when analyzing active sulfur compounds like DBTS and its metabolites. This is often due to unwanted interactions with active sites within the GC system. A systematic approach to troubleshooting is recommended.[4][5]
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet | Perform routine inlet maintenance: replace the liner with a new, deactivated one, change the septum, and inspect the O-ring and seals. |
| Column Contamination/Activity | Trim 15-20 cm from the inlet end of the column to remove accumulated non-volatile residues. If tailing persists, the column may be irreversibly damaged and require replacement. |
| Improper Column Installation | Ensure the column is installed correctly in both the injector and the detector, with clean, square cuts and the correct insertion depth to avoid dead volumes. |
| Incompatible Solvent or Stationary Phase | Ensure the solvent used for sample reconstitution is compatible with the column's stationary phase. For sulfur compounds, a non-polar or intermediate-polarity column is often recommended. |
| Sub-optimal GC Method Parameters | - Injector Temperature: A low temperature can cause incomplete volatilization. Ensure it is adequate for the analytes. - Initial Oven Temperature: For splitless injections, a lower initial oven temperature (e.g., 20°C below the solvent's boiling point) can improve peak shape through better solvent focusing. |
Q3: My signal intensity for DBTS and its metabolites is low and inconsistent. What should I check?
A3: Low and variable signal intensity can be caused by several factors, from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | DBTS and its metabolites can be thermally labile and susceptible to oxidation. Ensure samples are stored properly (-80°C), minimize freeze-thaw cycles, and consider using derivatization to create more stable compounds if necessary. |
| Sample Loss During Extraction | Optimize your sample extraction procedure to ensure good recovery. Liquid-liquid extraction or solid-phase extraction (SPE) are common methods. For volatile sulfur compounds, headspace or stir bar sorptive extraction (SBSE) can be effective. |
| Leaks in the GC System | Use an electronic leak detector to check all fittings and connections from the gas source to the detector. Leaks can lead to poor chromatography and reduced sensitivity. |
| Detector Issues | Ensure the mass spectrometer is properly tuned and calibrated. A dirty ion source can significantly reduce signal intensity. |
| Incorrect MS Parameters | If using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), verify that the correct m/z values are being monitored for each analyte and that dwell times are sufficient. |
Q4: I'm seeing extra, unexpected peaks in my chromatogram. What could be their source?
A4: Ghost peaks or unexpected peaks can arise from several sources of contamination.
| Potential Cause | Troubleshooting Steps |
| Contaminated Syringe or Solvents | Run a solvent blank to check for contamination. Use high-purity solvents and rinse the syringe thoroughly between injections. |
| Septum Bleed | Particles from a worn or cored septum can enter the inlet. Replace the septum regularly. |
| Carryover from Previous Injections | If analyzing samples with high concentrations, carryover can occur. Run a solvent blank after a high-concentration sample to check for this. Increase the bake-out time at the end of the GC run. |
| Derivatization Artifacts | If using a derivatization agent, run a reagent blank (all reagents without the sample) to identify any peaks originating from the derivatization process itself. |
Postulated Metabolic Pathway of this compound
The biotransformation of this compound is likely initiated by the enzymatic action of Cytochrome P450, leading to the sequential reduction of the polysulfide bridge.
Experimental Protocols
The following is a detailed, though illustrative, methodology for the detection of DBTS and its postulated metabolites in a biological matrix (e.g., plasma) using GC-MS. This protocol should be optimized and validated for your specific application.
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from general procedures for extracting semi-volatile organic compounds from plasma.
-
Reagents:
-
Human Plasma (or other biological matrix)
-
Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl Acetate (B1210297), HPLC grade
-
Sodium Sulfate (B86663) (anhydrous)
-
-
Procedure:
-
To a 2 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Add 1 mL of ethyl acetate to the supernatant and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., isooctane (B107328) or ethyl acetate) for GC-MS analysis.
-
2. GC-MS Analysis
The following are suggested starting parameters for a standard GC-MS system.
| GC Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., a 5% phenyl-methylpolysiloxane column) |
| Oven Program | - Initial temperature: 80°C, hold for 1 min - Ramp 1: 15°C/min to 200°C - Ramp 2: 10°C/min to 280°C, hold for 5 min |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Illustrative SIM Parameters:
The following table provides hypothetical m/z values for SIM mode based on the mass spectra of the parent compound and its likely metabolites. These would need to be confirmed with authentic standards.
| Compound | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound (DBTS) | 278.46 | 91 | 121, 278 |
| Dibenzyl Disulfide (DBDS) | 246.39 | 91 | 123, 246 |
| Dibenzyl Sulfide (DBS) | 214.33 | 91 | 214, 123 |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the overall experimental workflow and a decision tree for troubleshooting common analytical issues.
References
Validation & Comparative
A Comparative Analysis of Dibenzyl Trisulfide and Cisplatin in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Dibenzyl trisulfide (DTS) and the conventional chemotherapeutic agent, cisplatin (B142131). This analysis is supported by experimental data on their mechanisms of action, cytotoxicity, and effects on cell cycle and apoptosis.
Abstract
This compound (DTS), a natural compound isolated from the plant Petiveria alliacea, has demonstrated significant anti-cancer properties. This guide contrasts its cellular effects with those of cisplatin, a cornerstone of platinum-based chemotherapy. While both agents effectively induce cancer cell death, their underlying mechanisms diverge significantly. Cisplatin primarily acts by inducing DNA damage, leading to a caspase-dependent apoptotic cascade. In contrast, DTS appears to trigger a unique caspase-independent cell death pathway involving lysosomal membrane permeabilization. This comparative analysis aims to provide a comprehensive resource for evaluating the therapeutic potential of these two compounds.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for DTS and cisplatin across various cancer cell lines as reported in the literature. It is important to note that IC50 values for cisplatin can exhibit significant variability between studies due to differences in experimental conditions[1][2].
Table 1: IC50 Values of this compound (DTS) in Various Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| Miapaca | Pancreatic Cancer | 0.34 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.38 | [3] |
| DU145 | Prostate Cancer | 0.59 | [3] |
| PC-3 | Prostate Cancer | 0.63 | [3] |
| A549 | Non-Small Cell Lung Cancer | 0.84 | [3] |
| SH-SY5Y | Neuroblastoma | 0.43 | [4][5] |
| Jurkat | Leukemia | 0.35 | [4] |
| A2780 | Ovarian Cancer | 0.40 | [4] |
| OVCAR4 | Ovarian Cancer | 1.4 | [4] |
| HT1080 | Fibrosarcoma | 1.9 | [4] |
| MDA-MB-231 (M231) | Breast Cancer | 2.4 | [4] |
| HeLa | Cervical Cancer | 2.5 | [4] |
| MCF-7 | Breast Cancer | 2.24 - 6.6 | [4][5] |
| H460 | Non-Small Cell Lung Cancer | 5.1 | [4] |
| HCC1806 | Triple-Negative Breast Cancer | 10.6 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10.3 | [6] |
| A549 | Small Cell Lung Cancer | 15.85 | [5] |
| A637 | Primary Bladder Carcinoma | 18.84 | [5] |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | 0.1 - 0.45 µg/ml | [7] |
| SKOV-3 | Ovarian Cancer | 2 - 40 (24h) | [2] |
| H460 | Non-Small Cell Lung Carcinoma | No enhancement with BG | [8] |
| H520 | Non-Small Cell Lung Carcinoma | No enhancement with BG | [8] |
| C33-A | Cervical Cancer | Trend toward significance with BG | [8] |
| SKOV-3 | Ovarian Cancer | Trend toward significance with BG | [8] |
Note: BG refers to O-6-Benzylguanine, a chemosensitizing agent.
Mechanisms of Action
This compound: A Multi-faceted Approach to Cell Death
DTS exhibits a unique mechanism of action that circumvents classical apoptosis. Its primary mode of inducing cell death involves the destabilization of lysosomal membranes[6][9]. This leads to the release of cathepsin B into the cytoplasm, a critical event in initiating a caspase-independent cell death pathway[9].
Furthermore, DTS has been shown to modulate key signaling pathways involved in cell survival and proliferation. It is a selective inhibitor of the C-terminal kinase domain of RSK1, a downstream effector of the MAPK/ERK pathway[10][11]. The dysregulation of the MAPK/ERK pathway is a common feature in many cancers, and its inhibition by DTS contributes to its anti-proliferative effects[4][10][12].
DTS also upregulates the expression of pro-apoptotic genes such as BAK1 and LTA, suggesting an interplay between different cell death mechanisms[9].
Caption: Signaling pathway of this compound (DTS) in cancer cells.
Cisplatin: The DNA Damaging Agent
Cisplatin's cytotoxic effects are primarily attributed to its ability to form cross-links with DNA, leading to DNA damage. This damage, if not repaired, triggers a cascade of events culminating in apoptosis.
Cisplatin-induced apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.
The tumor suppressor protein p53 plays a crucial role in mediating cisplatin-induced apoptosis by transactivating pro-apoptotic genes.
Caption: Signaling pathway of cisplatin in cancer cells.
Effects on Cell Cycle and Apoptosis
Cell Cycle Arrest
Both DTS and cisplatin induce cell cycle arrest, a crucial mechanism for preventing the proliferation of cancer cells.
-
This compound: While less extensively studied in this regard, some organosulfur compounds similar to DTS have been shown to induce G2/M phase arrest.
-
Cisplatin: Cisplatin is known to induce cell cycle arrest at the G1, S, or G2-M phases, depending on the cell type and drug concentration.
Induction of Apoptosis
A key difference between the two compounds lies in their mode of inducing programmed cell death.
-
This compound: As previously mentioned, DTS primarily induces a caspase-independent form of cell death. This is significant as some cancers develop resistance to apoptosis by downregulating caspases.
-
Cisplatin: Cisplatin triggers the classical caspase-dependent apoptotic pathway, involving the activation of a cascade of caspase enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of DTS and cisplatin.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DTS or cisplatin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[13][14][15][16]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis using flow cytometry.
Protocol:
-
Treat cells with DTS or cisplatin for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[11][12]
Flow Cytometry for Cell Cycle Analysis (PI Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with DTS or cisplatin.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathways.
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins, PARP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[9]
Conclusion
This compound and cisplatin represent two distinct classes of anti-cancer agents with different mechanisms of action. Cisplatin, a DNA-damaging agent, induces classical caspase-dependent apoptosis. In contrast, DTS offers a novel approach by triggering caspase-independent cell death through lysosomal membrane permeabilization and inhibiting the pro-survival MAPK/ERK signaling pathway. The ability of DTS to induce a non-canonical form of cell death makes it a particularly interesting candidate for cancers that have developed resistance to conventional apoptosis-inducing chemotherapeutics. Further research, including direct comparative studies in a wider range of cancer models and in vivo investigations, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further exploring these and other anti-cancer compounds.
References
- 1. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mona.uwi.edu [mona.uwi.edu]
- 5. experts.llu.edu [experts.llu.edu]
- 6. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific RSK Kinase Inhibition by this compound and Implication for Therapeutic Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. mona.uwi.edu [mona.uwi.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondria-mediated apoptosis by diallyl trisulfide in human prostate cancer cells is associated with generation of reactive oxygen species and regulated by Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis induction of U937 human leukemia cells by diallyl trisulfide induces through generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Dibenzyl Trisulfide's Anticancer Efficacy Against Other Natural Compounds
Dibenzyl trisulfide (DTS), an organosulfur compound isolated from the plant Petiveria alliacea (guinea hen weed), has emerged as a compound of interest in oncology research.[1][2] Its anticancer properties, along with those of other natural compounds, present promising avenues for the development of novel therapeutic strategies. This guide provides a comparative analysis of the efficacy of DTS against other well-researched natural anticancer compounds: curcumin (B1669340), resveratrol, quercetin, and sulforaphane (B1684495). The comparison is based on quantitative experimental data, detailed methodologies, and an exploration of the underlying molecular signaling pathways.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for this compound and comparator compounds across various human cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | <10 | [3] |
| CRL-2335 | Triple-Negative Breast Cancer | <10 | [3] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | <10 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 2.24 - 6.6 | ||
| SH-SY5Y | Neuroblastoma | 0.43 | ||
| A549 | Lung Carcinoma | 15.85 | ||
| Curcumin | MCF-7 | Breast Adenocarcinoma | 1.32 - 44.61 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.32 | ||
| T47D | Breast Ductal Carcinoma | 2.07 | ||
| SW480 | Colorectal Adenocarcinoma | 10.26 | ||
| HT-29 | Colorectal Adenocarcinoma | 13.31 | ||
| HepG2 | Hepatocellular Carcinoma | 14.5 | ||
| H460 | Lung Carcinoma | 5.3 - 7.31 | ||
| Resveratrol | MCF-7 | Breast Adenocarcinoma | 51.18 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 200-250 | ||
| HepG2 | Hepatocellular Carcinoma | 57.4 | ||
| SW480 | Colorectal Adenocarcinoma | 70-150 | ||
| HL-60 | Promyelocytic Leukemia | 70-150 | ||
| Quercetin | MCF-7 | Breast Adenocarcinoma | 4.9 - 37 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 55 | ||
| HT-29 | Colorectal Adenocarcinoma | 81.65 | ||
| A549 | Lung Carcinoma | 5.14 - 8.65 | ||
| HL-60 | Promyelocytic Leukemia | 7.7 | ||
| Sulforaphane | Multiple | Pancreatic, Prostate, Breast, Lung | Not specified |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, treatment duration, and assay methodology.
Mechanisms of Action and Signaling Pathways
The anticancer effects of these natural compounds are exerted through their modulation of various cellular signaling pathways that control cell proliferation, survival, and death.
This compound (DTS)
This compound primarily induces a caspase-independent form of cell death in cancer cells. A key mechanism involves the destabilization of the lysosomal membrane, leading to the release of cathepsin B into the cytoplasm. DTS also upregulates the expression of pro-apoptotic genes such as BAK1 and LTA. Furthermore, it has been shown to inhibit the MAPK ERK1/ERK2 signaling pathway, which is often overactive in cancer cells, leading to apoptosis. Some studies also suggest DTS can inhibit cytochrome P450 enzymes, which may play a role in preventing the activation of carcinogens.
Caption: Signaling pathway of this compound (DTS).
Comparator Natural Compounds
Curcumin, resveratrol, quercetin, and sulforaphane are pleiotropic molecules, meaning they affect multiple targets and signaling pathways within cancer cells. A common thread among them is the ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle. They achieve this by modulating key signaling pathways such as NF-κB, PI3K/Akt/mTOR, STAT3, and MAPK. For example, curcumin is a known inhibitor of the NF-κB and STAT3 pathways, which are crucial for cancer cell survival and proliferation. Resveratrol has been shown to suppress the PI3K/Akt pathway and activate p53, a critical tumor suppressor. Quercetin can inhibit the Wnt/β-catenin pathway and induce autophagy. Sulforaphane is a potent activator of the Nrf2 antioxidant response pathway and an inhibitor of histone deacetylases (HDACs), contributing to its chemopreventive effects.
Caption: Key signaling pathways modulated by comparator compounds.
Experimental Protocols
The evaluation of anticancer compounds relies on a series of standardized in vitro assays to determine their effects on cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value is then calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of different cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic), and Annexin V-negative/PI-positive (necrotic).
-
Cell Cycle Analysis
Flow cytometry is also used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: This method involves staining the DNA of cells with a fluorescent dye (like Propidium Iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Methodology:
-
Cell Treatment and Harvesting: Cells are treated, harvested, and then fixed (e.g., with cold ethanol) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with the DNA-binding fluorescent dye.
-
Flow Cytometry Analysis: The fluorescence intensity of a large population of single cells is measured. A histogram of DNA content versus cell count is generated, showing distinct peaks corresponding to the G0/G1, S, and G2/M phases, allowing for the quantification of cell cycle arrest.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Methodology:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel to separate them based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light signal produced is captured on film or with a digital imager to visualize the protein bands.
-
Caption: A typical workflow for evaluating anticancer compounds.
Conclusion
This compound demonstrates potent anticancer activity, particularly against triple-negative breast cancer cell lines, with IC50 values often in the low micromolar range. Its unique mechanism, involving caspase-independent, lysosomal-mediated cell death, distinguishes it from many other natural compounds. Comparatively, well-studied compounds like curcumin, resveratrol, quercetin, and sulforaphane also exhibit significant anticancer effects across a broad range of cancer types. These compounds often act on multiple, overlapping signaling pathways crucial for cancer cell survival and proliferation, such as NF-κB and PI3K/Akt. While direct cross-study comparisons of IC50 values should be made with caution due to methodological variances, the available data suggests that this compound's efficacy is comparable and, in some cases, superior to other natural compounds, warranting its further investigation as a potential anticancer agent.
References
- 1. mona.uwi.edu [mona.uwi.edu]
- 2. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Dibenzyl Trisulfide in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea (guinea hen weed), has garnered significant interest for its potential anticancer properties. Extensive in vitro studies have demonstrated its cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. This guide provides a comprehensive comparison of the preclinical validation of DTS and its derivatives in animal models, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Performance Comparison in Animal Models
While direct in vivo data on the tumor growth inhibition of this compound (DTS) in animal cancer models is not extensively published, studies on its potent derivative, Bis(4-fluorobenzyl)trisulfide (BFBTS), and a related compound, Diallyl trisulfide (DATS), provide compelling evidence for the anticancer potential of this class of compounds.
| Compound | Animal Model | Cancer Type | Treatment | Key Findings |
| Bis(4-fluorobenzyl)trisulfide (BFBTS) | Female nu/nu mice | A549 Lung Cancer Xenograft | 25 mg/kg, i.v. | 19.91% relative tumor growth rate.[1] |
| Female nu/nu mice | Bcap-37 Breast Cancer Xenograft | 25 mg/kg, i.v. | 18.5% relative tumor growth rate.[1] | |
| Female nu/nu mice | SKOV3 Ovarian Cancer Xenograft | 25 mg/kg, i.v. | 23.42% relative tumor growth rate.[1] | |
| Female nu/nu mice | MCF7/adr (MDR1-overexpressing) Breast Cancer Xenograft | 25 mg/kg, i.v. | 12.3% relative tumor growth rate (more potent than Paclitaxel at 43.0%).[1] | |
| Diallyl Trisulfide (DATS) | Xenograft mice | NCI-H460 Lung Carcinoma | 30 and 40 mg/kg, i.p. for 24 days | Significant tumor growth suppression compared to control (p<0.001).[2] |
In Vitro Cytotoxic Activity of this compound
DTS has demonstrated significant cytotoxic effects against a variety of human cancer cell lines in vitro.
| Cell Line | Cancer Type | IC50 Value (µM) |
| Miapaca | Pancreatic Cancer | 0.34 |
| MDA-MB-231 | Breast Cancer | 0.38 |
| DU145 | Prostate Cancer | 0.59 |
| PC-3 | Prostate Cancer | 0.63 |
| A549 | Small Cell Lung Cancer | 0.84 |
Mechanism of Action of this compound
DTS exerts its anticancer effects through multiple mechanisms:
-
Modulation of Signaling Pathways: DTS is known to be an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signal transduction pathway. It specifically inhibits the C-terminal kinase domain of RSK1, a downstream effector of the MAPK/ERK pathway, which is involved in tumorigenesis.
-
Induction of Caspase-Independent Apoptosis: In triple-negative breast cancer (TNBC) cells, DTS has been shown to induce caspase-independent cell death. This is significant as it may overcome resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis. This process involves the destabilization of the lysosomal membrane and the release of cathepsin B.
-
Anti-Microtubule Activity: DTS can cause the disassembly of microtubules, leading to an anti-mitotic effect and inhibition of cell proliferation.
Experimental Protocols
Bis(4-fluorobenzyl)trisulfide (BFBTS) Xenograft Studies
-
Animal Model: Female nu/nu mice were used for the xenograft models.
-
Tumor Cell Implantation: Cancer cell lines (A549, Bcap-37, SKOV3, and MCF7/adr) were implanted in the mice to establish tumors.
-
Treatment: BFBTS was administered intravenously (i.v.) at doses of 6.25, 12.5, and 25 mg/kg.
-
Data Analysis: Tumor growth was monitored, and the relative tumor growth rates were calculated to determine the efficacy of the treatment.
Diallyl Trisulfide (DATS) Xenograft Study
-
Animal Model: Human lung cancer NCI-H460 tumor xenograft models were established in mice.
-
Treatment: Mice were treated with intraperitoneal (i.p.) injections of DATS at doses of 20, 30, and 40 mg/kg for 24 days.
-
Data Analysis: Tumor growth was measured and compared between the treated and control groups. Histological analysis of major organs was also performed to assess toxicity.
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway Inhibition by DTS
The following diagram illustrates the proposed mechanism of action of DTS on the MAPK/ERK signaling pathway, leading to the inhibition of cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK pathway by DTS.
Experimental Workflow for Xenograft Model Studies
This diagram outlines the typical workflow for evaluating the in vivo anticancer efficacy of a compound using a xenograft mouse model.
Caption: Workflow for in vivo xenograft studies.
References
- 1. Petiveria alliacea extracts uses multiple mechanisms to inhibit growth of human and mouse tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cytotoxicity of Dibenzyl trisulfide in cancerous vs. non-cancerous cell lines
New research indicates that Dibenzyl trisulfide (DTS), a natural compound, demonstrates significant cytotoxic effects against a range of cancer cell lines while exhibiting minimal impact on non-cancerous cells. This selective activity positions DTS as a promising candidate for further investigation in cancer therapy.
This compound, a sulfur-containing compound isolated from the plant Petiveria alliacea, has been shown to inhibit the proliferation of various cancer cells, including triple-negative breast cancer, pancreatic, prostate, and lung cancer.[1][2] Notably, studies have highlighted that DTS's cytotoxic effects are significantly more pronounced in cancerous cells compared to their non-tumorigenic counterparts.
Comparative Cytotoxicity: Cancerous vs. Non-Cancerous Cell Lines
The selective cytotoxicity of DTS is a key attribute for a potential anticancer agent, as it suggests the ability to target tumor cells while sparing healthy ones. Research has shown that while DTS is potent against numerous cancer cell lines, it displays no significant cytotoxic activity against non-tumorigenic cells such as the human hepatocellular carcinoma cell line Hep G2 and the human fibroblast cell line HOFA.[2][3][4]
One review highlighted that the proliferation of the non-cancerous HOFA human fibroblast cell line was not severely affected by DTS at a concentration of 8.9 µM over seven days, a dose that is lethal to most tested cancer cell lines. This observation underscores the differential sensitivity of cancerous and non-cancerous cells to DTS.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for DTS across various cancer cell lines. These values, as detailed in the table below, illustrate the compound's efficacy in inhibiting cancer cell proliferation at micromolar concentrations.
| Cell Line | Cancer Type | IC50 Value (µM) |
| Miapaca | Pancreatic Cancer | 0.34 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.38 |
| DU145 | Prostate Cancer | 0.59 |
| PC-3 | Prostate Cancer | 0.63 |
| A549 | Lung Cancer | 0.84 |
| HOFA | Non-Cancerous Fibroblast | Not Severely Affected at 8.9 µM |
| Hep G2 | Non-Tumorigenic Liver | No Cytotoxic Activity |
Table 1: Comparative IC50 values of this compound (DTS) in various cancerous cell lines versus its effect on non-cancerous cell lines.
Mechanism of Action: Unraveling the Signaling Pathways
The selective cytotoxicity of DTS is attributed to its ability to modulate specific signaling pathways that are often dysregulated in cancer cells. DTS has been shown to be an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the ERK1/2 kinases. This inhibition ultimately leads to apoptosis, or programmed cell death, in cancer cells.
Furthermore, DTS induces a caspase-independent form of cell death. This process involves the destabilization of the lysosomal membrane, leading to the release of cathepsin B, a lysosomal protease, into the cytoplasm. DTS also upregulates the expression of pro-apoptotic genes such as BAK1, GADD45a, and LTA, further promoting cancer cell death.
Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
The cytotoxic effects of this compound are typically evaluated using cell viability assays such as the MTT or WST-1 assay. The following is a generalized protocol for determining the IC50 of DTS in a cell line.
Cell Viability Assay (MTT/WST-1) Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the DTS-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the WST-1 assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is then determined by plotting the cell viability against the log of the DTS concentration and fitting the data to a dose-response curve.
Below is a diagram illustrating the general workflow for assessing the cytotoxicity of this compound.
Conclusion
The available data strongly suggest that this compound is a promising natural compound with selective cytotoxic activity against cancerous cells. Its ability to induce cell death in tumor cells while leaving non-cancerous cells largely unaffected, coupled with its defined mechanism of action, warrants further preclinical and clinical investigation. Future studies should focus on in vivo models to validate these findings and to assess the therapeutic potential of DTS in a more complex biological system.
References
- 1. Specific RSK Kinase Inhibition by this compound and Implication for Therapeutic Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mona.uwi.edu [mona.uwi.edu]
- 4. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Trisulfide Bridge and Aromatic Substituents in the Anticancer Activity of Dibenzyl Trisulfide Derivatives
A detailed analysis of the structure-activity relationship (SAR) of dibenzyl trisulfide (DTS) derivatives reveals that the trisulfide moiety is a critical pharmacophore for their cytotoxic effects against a range of cancer cell lines. Modifications to the aromatic rings, including the introduction of fluorine atoms and heterocyclic structures, have been shown to significantly modulate this activity, offering pathways to more potent and selective anticancer agents.
This compound, a natural product isolated from the plant Petiveria alliacea, has garnered attention for its diverse biological activities, including anticancer, immunomodulatory, and neuroprotective properties.[1][2][3] At the core of its anticancer effects lies the induction of apoptosis and inhibition of cell proliferation, often linked to the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] This has spurred research into the synthesis and evaluation of DTS derivatives to delineate the structural requirements for enhanced therapeutic potential.
Comparative Cytotoxicity of this compound Derivatives
A systematic study by An et al. (2006) provides crucial insights into the SAR of DTS analogues.[1] By synthesizing a series of bis-aromatic and heterocyclic trisulfide derivatives, they demonstrated that substitutions on the benzyl (B1604629) rings have a profound impact on cytotoxicity. The table below summarizes the in vitro anticancer activity (IC50 values) of DTS and its derivatives against a panel of eight human cancer cell lines.
| Compound | R | IC50 (μM) | |||||||
| PC-3 (Prostate) | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) | Panc-1 (Pancreatic) | SK-OV-3 (Ovarian) | Bcap-37 (Breast) | MKN-45 (Gastric) | ||
| DTS (4) | H | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 5 | 4-F | 0.43 | 0.35 | 0.98 | 0.54 | 0.87 | 0.65 | 0.49 | 0.76 |
| 6 | 2-F | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 7 | 4-Cl | 0.56 | 0.41 | 1.23 | 0.68 | 1.02 | 0.79 | 0.61 | 0.88 |
| 8 | 4-CH3 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 9 | 3-pyridyl | 0.67 | 0.52 | 1.54 | 0.81 | 1.33 | 0.95 | 0.78 | 1.12 |
| 10 | 2-thienyl | 0.78 | 0.63 | 1.89 | 0.99 | 1.62 | 1.15 | 0.94 | 1.37 |
Data extracted from An et al., Bioorganic & Medicinal Chemistry Letters, 2006.[1]
The parent compound, this compound (4), exhibited weak activity across all tested cell lines, with IC50 values greater than 10 μM. However, the introduction of a fluorine atom at the 4-position of the benzyl rings (compound 5, bis(4-fluorobenzyl) trisulfide or BFBTS) resulted in a dramatic increase in potency, with IC50 values in the sub-micromolar range. A similar, though slightly less pronounced, enhancement was observed with a 4-chloro substitution (compound 7). In contrast, a 2-fluoro (compound 6) or a 4-methyl (compound 8) substitution led to a loss of activity. This suggests that the electronic properties and position of the substituent on the benzyl ring are critical for cytotoxicity.
Replacing the benzyl rings with heterocyclic moieties such as 3-pyridyl (compound 9) and 2-thienyl (compound 10) also conferred potent anticancer activity, indicating that the core trisulfide structure can be effective with different aromatic systems.
Structure-Activity Relationship Insights
The data strongly suggests several key SAR trends:
-
The Trisulfide Linkage: The trisulfide bridge is essential for the biological activity of these compounds.
-
Aromatic Ring Substitution:
-
Position: The position of the substituent on the benzyl ring is crucial. Halogen substitution at the 4-position (para) significantly enhances activity, while substitution at the 2-position (ortho) abolishes it.
-
Electronic Effects: Electron-withdrawing groups (F, Cl) at the 4-position appear to be favorable for activity, whereas an electron-donating group (CH3) is detrimental.
-
-
Heterocyclic Rings: The replacement of benzyl rings with heterocyclic systems like pyridine (B92270) and thiophene (B33073) is well-tolerated and results in potent compounds.
Further supporting the importance of the trisulfide moiety, studies on diallyl disulfide (DADS) and its benzyl analogues have also highlighted the significance of the sulfur chain length and the nature of the organic substituents in their anticancer effects.[5]
In a separate in-silico study, Clarke et al. (2022) designed novel DTS analogues and evaluated their binding affinity to cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolic activation of procarcinogens.[6][7] This study provides a different perspective on SAR, focusing on the potential of these compounds as chemopreventive agents. The binding affinities of these virtual compounds were influenced by factors such as hydrogen bond donors and acceptors, molecular mass, and lipophilicity.[6]
Mechanism of Action: Targeting the MAPK/ERK Pathway
The proposed mechanism of action for this compound involves the modulation of the MAPK/ERK signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[8] DTS has been shown to cause hyper-phosphorylation of the ERK1 and ERK2 kinases, leading to cell cycle arrest and apoptosis.[3]
The following diagram illustrates the proposed point of intervention of this compound derivatives in the MAPK/ERK signaling cascade.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved through the reaction of the corresponding benzyl mercaptan with sulfur monochloride in the presence of a base.
A detailed experimental protocol for a representative synthesis is provided below.
Synthesis of bis(4-fluorobenzyl) trisulfide (5): To a solution of 4-fluorobenzyl mercaptan (2.0 g, 14.1 mmol) in dichloromethane (50 mL) was added pyridine (1.1 g, 14.1 mmol) at 0 °C. Sulfur monochloride (0.95 g, 7.0 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with 1N HCl (20 mL) and the organic layer was separated, washed with saturated NaHCO3 solution (20 mL) and brine (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired product as a yellow oil.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 μM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Phospho-ERK
To investigate the effect of the compounds on the MAPK/ERK pathway, the phosphorylation status of ERK can be assessed by Western blotting.
-
Cell Treatment and Lysis: Cells are treated with the test compounds for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated ERK to total ERK.
Conclusion
The structure-activity relationship of this compound derivatives highlights the critical role of the trisulfide bridge and the nature of the aromatic substituents in their anticancer activity. The significantly enhanced potency of the 4-fluoro substituted analogue (BFBTS) makes it a promising lead compound for further development. The ability to replace the benzyl rings with heterocyclic systems opens up avenues for creating a diverse library of analogues with potentially improved pharmacological profiles. Future research should focus on a more extensive exploration of substituents on the aromatic rings to optimize activity and selectivity, as well as in-depth mechanistic studies to fully elucidate the molecular targets of these potent anticancer agents. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new this compound derivatives in the quest for novel cancer therapeutics.
References
- 1. Synthesis and anti-tumor evaluation of new trisulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Design and SAR Study of this compound Analogues for Improved CYP1A1 Inhibition | Semantic Scholar [semanticscholar.org]
- 3. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Design and SAR Study of this compound Analogues for Improved CYP1A1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Design and SAR Study of this compound Analogues for Improved CYP1A1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific RSK Kinase Inhibition by this compound and Implication for Therapeutic Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to the Effects of Dibenzyl Trisulfide on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Dibenzyl trisulfide's (DTS) effects on various critical signaling pathways implicated in cancer and other diseases. It offers an objective comparison with alternative compounds, supported by available experimental data, to aid in research and drug development.
Introduction to this compound
This compound (DTS) is a naturally occurring organosulfur compound found in the plant Petiveria alliacea, commonly known as guinea hen weed or anamu.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-cancer activities.[3][4] DTS has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[5] This guide delves into the specific effects of DTS on these pathways, offering a comparative analysis with its structural analog diallyl trisulfide (DATS), its synthetic derivative fluorapacin (B1684098), and other known pathway modulators.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a hallmark of many cancers. DTS has been identified as a modulator of this pathway.
Comparative Analysis of MAPK/ERK Pathway Modulation
While direct comparative studies with fluorapacin are limited, the available data on DTS and DATS suggest that both compounds can influence the MAPK/ERK pathway. DTS has been reported to induce hyper-phosphorylation of ERK1/2, which can lead to cellular stress and apoptosis in cancer cells. In contrast, some studies on diallyl disulfide (DADS), a related compound, show an inhibition of ERK phosphorylation. This highlights the need for further direct comparative studies to elucidate the precise mechanisms.
Table 1: Comparison of IC50 Values for Cell Viability in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DTS) | Miapaca | Pancreatic Cancer | 0.34 | |
| MDA-MB-231 | Breast Cancer | 0.38 | ||
| DU145 | Prostate Cancer | 0.59 | ||
| PC-3 | Prostate Cancer | 0.63 | ||
| A549 | Lung Cancer | 0.84 | ||
| SH-SY5Y | Neuroblastoma | 0.43 | ||
| MCF-7 | Breast Cancer | 2.24 - 6.6 | ||
| Jurkat | Leukemia | 0.35 | ||
| OVCAR4 | Ovarian Cancer | 1.4 | ||
| HT1080 | Fibrosarcoma | 1.9 | ||
| H460 | Non-small cell lung cancer | 5.1 | ||
| HeLa | Cervical Cancer | 2.5 | ||
| HCC1806 | Breast Cancer | 10.6 | ||
| MDA-MB-468 | Breast Cancer | 10.3 | ||
| Diallyl trisulfide (DATS) | HCT-15 | Colon Cancer | 11.5 | |
| DLD-1 | Colon Cancer | 13.3 | ||
| NCI-H460 | Lung Cancer | 18.5 (72h) | ||
| Fluorapacin | - | - | Data not available | - |
| SL0101 (RSK Inhibitor) | - | - | Data not available | - |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here are collated from different studies and should be interpreted with this in mind.
Signaling Pathway Diagram
Caption: MAPK/ERK Signaling Pathway and the Point of Modulation by this compound.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer therapies aim to induce apoptosis in tumor cells. DTS has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.
Comparative Analysis of Apoptosis Induction
Table 2: Qualitative Comparison of Apoptotic Effects
| Compound | Mechanism of Apoptosis Induction | Supporting Evidence | Reference |
| This compound (DTS) | Upregulation of pro-apoptotic genes (BAK1, LTA); Caspase-independent cell death via lysosomal membrane permeabilization. | Annexin V assays, Western blotting for apoptotic proteins, gene expression analysis. | |
| Diallyl trisulfide (DATS) | G2/M phase cell cycle arrest, induction of caspase-3 activity, modulation of Bax/Bcl-2 ratio. | Flow cytometry for cell cycle analysis, DNA fragmentation assays, caspase activity assays. | |
| Fluorapacin | Presumed to be similar to DTS, but specific data is lacking. | Mentioned as a broad-spectrum anti-cancer molecule developed from DTS. |
Signaling Pathway Diagram
Caption: Apoptosis Pathways Modulated by this compound.
JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key signaling cascade involved in cell proliferation, survival, and inflammation. Its constitutive activation is observed in numerous cancers.
Comparative Analysis of JAK/STAT3 Pathway Inhibition
DTS has been reported to inhibit the proliferation and metastasis of non-small cell lung cancer by suppressing the JAK/STAT3 signaling pathway. Similarly, DATS has been shown to inhibit STAT3 activation in prostate cancer cells. This suggests that trisulfides as a class of compounds may have inhibitory effects on this pathway. Comparative quantitative data for DTS and other STAT3 inhibitors are needed to establish its relative potency.
Table 3: Comparison of STAT3 Inhibitors
| Compound | Target | IC50 | Cell Line/Assay | Reference |
| This compound (DTS) | JAK/STAT3 | Data not available | - | |
| Diallyl trisulfide (DATS) | STAT3 phosphorylation | - (Effective at 20-40 µM) | Prostate cancer cells | |
| Cryptotanshinone | STAT3 | 4.6 µM | Cell-free assay | |
| STAT3-IN-1 | STAT3 | 1.82 µM | HT29 cells | |
| Niclosamide | STAT3 | 0.7 µM | Cell-free assay |
Signaling Pathway Diagram
Caption: JAK/STAT3 Signaling Pathway and the Point of Inhibition by this compound.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes.
Comparative Analysis of Keap1-Nrf2 Pathway Activation
While direct evidence for DTS activating the Keap1-Nrf2 pathway is limited, studies on DATS have shown that it can activate Nrf2 by modifying cysteine residues on Keap1. This leads to the upregulation of antioxidant enzymes. It is plausible that DTS, sharing the trisulfide moiety, acts through a similar mechanism.
Table 4: Comparison of Keap1-Nrf2 Pathway Activators
| Compound | Mechanism of Action | Potency (EC50) | Reference |
| This compound (DTS) | Presumed to be similar to DATS | Data not available | - |
| Diallyl trisulfide (DATS) | Modification of Keap1 cysteines | Data not available | |
| Sulforaphane | Nrf2 activator | Lower than tBHQ | |
| Curcumin | Nrf2 activator | Lower than tBHQ | |
| CDDO-Im | Nrf2 activator | 0.41 µM |
Signaling Pathway Diagram
References
- 1. Specific RSK kinase inhibition by this compound and implication for therapeutic treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9662303B2 - Composition and method for treating cancer - Google Patents [patents.google.com]
- 3. Specific RSK Kinase Inhibition by this compound and Implication for Therapeutic Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of diallyl trisulfide derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Dibenzyl Trisulfide and Fluorapacin in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two promising anti-cancer compounds: the natural product dibenzyl trisulfide (DTS) and its synthetic derivative, fluorapacin (B1684098). We will delve into their mechanisms of action, present comparative efficacy data, and outline the experimental protocols used to generate this knowledge.
Introduction
This compound (DTS) is a bioactive organosulfur compound isolated from the plant Petiveria alliacea, which has been traditionally used in folk medicine.[1][2][3] Extensive research has highlighted its potential as an anti-cancer agent.[1][4][5] Fluorapacin, or bis(4-fluorobenzyl) trisulfide, is a synthetic analog of DTS, developed to enhance its therapeutic properties.[6][7] This guide offers a side-by-side analysis of these two molecules to inform further research and drug development efforts.
Mechanism of Action
While both compounds exhibit potent anti-cancer activities, their primary mechanisms of action differ significantly. DTS modulates cellular signaling pathways, whereas fluorapacin directly targets the cytoskeleton.
This compound (DTS): A Modulator of the MAPK/ERK Pathway
The primary mechanism of DTS involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][4] In many cancers, this pathway is overactive, leading to uncontrolled cell growth. DTS induces hyper-phosphorylation of ERK1 and ERK2, pushing the signaling to a cytotoxic threshold and triggering apoptosis.[1][2][4]
Recent studies have also revealed that DTS can induce a caspase-independent form of programmed cell death.[2] This is particularly significant for cancers that have developed resistance to therapies reliant on caspase-dependent apoptosis. This alternative death pathway is linked to the destabilization of lysosomal membranes and the release of cathepsin B.[2][8] Furthermore, DTS upregulates the expression of pro-apoptotic genes such as BAK1 and LTA.[2][8]
Fluorapacin: A Novel Tubulin Inhibitor
Fluorapacin acts as a potent inhibitor of microtubule polymerization.[9] It covalently binds to β-tubulin at cysteine residue 12, a binding site distinct from other known anti-microtubule agents like paclitaxel (B517696) or vinca (B1221190) alkaloids.[9] This interaction disrupts the dynamics of microtubule filaments, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[9] A key advantage of this mechanism is its effectiveness against multidrug-resistant (MDR) cancer cell lines, suggesting it may overcome common resistance mechanisms.[9]
Signaling and Cellular Pathways
The distinct mechanisms of DTS and fluorapacin are best visualized through their respective signaling and cellular pathways.
Diagram 1: this compound (DTS) Signaling Pathway.
Diagram 2: Fluorapacin Cellular Pathway.
Quantitative Data: A Comparative Overview
The following table summarizes the cytotoxic activity of this compound and fluorapacin across various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | This compound (DTS) IC50 (µM) | Fluorapacin (BFBTS) IC50 (µM) |
| A549 | Lung Cancer | 0.84[10] | High nanomolar to low micromolar range[9] |
| Miapaca | Pancreatic Cancer | 0.34[10] | Not Reported |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.38[10] | High nanomolar to low micromolar range[9] |
| MCF-7 | Breast Cancer | Ineffective[10] | High nanomolar to low micromolar range[9] |
| DU145 | Prostate Cancer | 0.59[10] | Not Reported |
| PC-3 | Prostate Cancer | 0.63[10] | Not Reported |
| HT29 | Colon Cancer | Not Reported | High nanomolar to low micromolar range[9] |
| SHSY5Y | Neuroblastoma | Not Reported | High nanomolar to low micromolar range[9] |
| Bcap-37 | Breast Cancer | Not Reported | High nanomolar to low micromolar range[9] |
| SKOV3 | Ovarian Cancer | Not Reported | High nanomolar to low micromolar range[9] |
Note: The available data for fluorapacin is presented as a range. Specific IC50 values for each cell line were not detailed in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of DTS and fluorapacin.
Cell Viability and Proliferation Assays
MTT Assay: [2]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the test compound (e.g., 100 pM to 100 µM) or a vehicle control (DMSO) for 48 or 72 hours.
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Absorbance is directly proportional to the number of viable cells.
-
A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Cells are treated with low concentrations of the test compound for 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies is counted to assess the long-term proliferative capacity.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[2]
-
Cells are treated with the test compound for various time points.
-
Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-ERK, anti-phospho-ERK) overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Diagram 3: General Experimental Workflow.
Conclusion
This compound and its synthetic derivative fluorapacin both hold significant promise as anti-cancer agents. DTS offers a unique mechanism of modulating the MAPK/ERK pathway and inducing caspase-independent cell death, which could be beneficial in overcoming certain types of drug resistance. Fluorapacin, with its distinct tubulin-binding site, demonstrates potent cytotoxicity, even in multidrug-resistant cells, and has a favorable safety profile.[6][7][9]
The choice between these two compounds for further development may depend on the specific cancer type and its underlying molecular characteristics. The data presented here provides a foundation for researchers to design further comparative studies and ultimately translate these promising findings into clinical applications.
References
- 1. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mona.uwi.edu [mona.uwi.edu]
- 5. researchgate.net [researchgate.net]
- 6. Implications of Dibenzyl Trisulphide for Disease Treatment Based on its Mode of Action | West Indian Medical Journal [mona.uwi.edu]
- 7. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Dibenzyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activities of Dibenzyl trisulfide (DTS), an organosulfur compound isolated from the plant Petiveria alliacea. It aims to offer an objective comparison of its performance based on available experimental data, detailing its in vitro and in vivo effects and elucidating its primary mechanisms of action.
I. In Vitro Activity of this compound
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a wide array of human cancer cell lines. Its efficacy is notably enhanced when bound to albumin, with studies reporting a 70 to 1000-fold increase in cytotoxic activity in vitro.[1][2][3]
Table 1: Cytotoxic Activity of this compound (DTS) on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| Miapaca | Pancreatic | 0.34 | WST-1 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.38 | WST-1 | [4] |
| Jurkat | Leukemia | 0.35 | Not Specified | |
| SH-SY5Y | Neuroblastoma | 0.43 | Not Specified | |
| A2780 | Ovarian | 0.40 | Not Specified | |
| DU145 | Prostate | 0.59 | WST-1 | |
| PC-3 | Prostate | 0.63 | WST-1 | |
| A549 | Lung | 0.84 | WST-1 | |
| OVCAR4 | Ovarian | 1.4 | Not Specified | |
| HT1080 | Fibrosarcoma | 1.9 | Not Specified | |
| MCF-7 | Breast | 2.24 | Not Specified | |
| M231 | Breast | 2.4 | Not Specified | |
| HeLa | Cervical | 2.5 | Not Specified | |
| H460 | Non-small cell lung | 5.1 | Not Specified | |
| A549 | Small cell lung | 15.85 | Not Specified | |
| A637 | Primary bladder carcinoma | 18.84 | Not Specified |
Note: The cytotoxic effects of DTS have been shown to be more potent in some studies compared to earlier reports and other trisulfide derivatives.
II. In Vivo Activity of this compound
In vivo studies in animal models have demonstrated the biological activity and a favorable safety profile of DTS.
Table 2: Summary of In Vivo Effects of this compound (DTS)
| Animal Model | Dosage | Observed Effects | Reference |
| Mice | Up to 34 mg/kg | No mortality observed. | |
| Mice | 11 mg/kg | Activation of bone marrow, with a 62.75% increase in granulocyte differential count. | |
| Mice | Not Specified | Upregulation of reticuloendothelial system parameters, including increased granulocyte counts and increased thymic and Peyer's patches masses. | |
| Mice | Not Specified | Stimulation of thymocyte production in involuted thymus. | |
| Zebrafish | Not Specified | Significant inhibition of CYP1A enzyme activity. |
III. Mechanism of Action
The biological activities of this compound are attributed to its modulation of several key signaling pathways.
Modulation of the MAP Kinase (ERK1/ERK2) Pathway
A primary mechanism of DTS is its effect on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/ERK2). DTS induces hyper-phosphorylation of growth factor-induced ERK1 and ERK2. This sustained, excessive phosphorylation can lead to cellular stress and ultimately trigger apoptosis, suggesting DTS acts as a modulator that pushes the signaling pathway to a cytotoxic threshold.
Caption: DTS induces hyper-phosphorylation of ERK1/2 in the MAPK pathway.
Induction of Caspase-Independent Cell Death
In triple-negative breast cancer cells, DTS has been shown to primarily promote caspase-independent cell death. This is associated with the induction of pro-apoptotic genes such as BAK1, GADD45a, and LTA. Furthermore, DTS induces lysosomal membrane permeabilization, leading to the release of cathepsin B, which can trigger cell death.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dibenzyl Trisulfide
For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Dibenzyl trisulfide, outlining detailed operational and disposal plans to ensure a secure laboratory environment and foster a culture of safety.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance, primarily recognized for its potential to cause an allergic skin reaction. It is also a combustible solid that can form explosive dust mixtures in the air.[1] Adherence to stringent personal protective equipment (PPE) protocols is mandatory to minimize exposure and associated risks.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Appropriate chemical-resistant gloves | The suitability and durability of gloves will depend on the frequency and duration of contact. Contaminated gloves should be replaced promptly. |
| Skin and Body Protection | Lab coat or other protective clothing | To prevent skin exposure.[2][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when dust formation is likely or in areas with inadequate ventilation. A particle filter is suggested.[2][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Work Area: Designate a specific area for handling the compound. Cover the work surface with an absorbent, disposable material.
2. Donning Personal Protective Equipment (PPE):
-
Before beginning any work, put on all the required PPE as detailed in the table above.
3. Handling the Compound:
-
Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust.[1] Use dry clean-up procedures if dust is generated.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.
4. Spill Response:
-
In case of a spill, immediately evacuate the area and alert others.
-
For minor spills, and if it is safe to do so, use dry clean-up procedures and avoid generating dust.[1] Place the spilled material into a suitable, labeled container for waste disposal.[1]
-
Caution: Never use a dry, powdered hypochlorite (B82951) or other strong oxidizer for cleanup, as this can lead to autoignition.[1]
-
For major spills, contact your institution's emergency responders.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[1]
-
Waste Collection: Collect all waste, including unused compounds and contaminated materials (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1] These regulations may vary, so it is important to be familiar with the specific requirements for your location.
Below is a workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
